740 Y-P
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222)/t75-,76-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMILZGRGEWHL-QYGSNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H222N43O39PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3270.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 740 Y-P Phosphopeptide: A Technical Guide to its Mechanism of Action as a PI3K Activator
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the mechanism of action for 740 Y-P, a cell-permeable phosphopeptide used to selectively activate the Phosphoinositide 3-kinase (PI3K) pathway. It details the molecular interactions, downstream signaling events, and includes quantitative data and experimental protocols for researchers utilizing this tool.
Core Mechanism of Action: Mimicking Receptor Tyrosine Kinase Signaling
This compound is a synthetic, cell-permeable phosphopeptide designed to mimic a specific phosphotyrosine motif from the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its primary mechanism involves the direct binding and activation of PI3K.
1.1. Binding to the p85 Regulatory Subunit
The canonical activation of Class IA PI3Ks occurs when their regulatory subunit, typically p85, binds to phosphorylated tyrosine residues on activated receptor tyrosine kinases or their substrates.[2][3] The p85 subunit contains two Src Homology 2 (SH2) domains (N-SH2 and C-SH2) that function as specific recognition modules for these phosphotyrosine motifs.[2][4]
This compound's sequence includes a phosphorylated tyrosine (pY) within a YMDM motif, which is a high-affinity recognition sequence for the SH2 domains of p85.[2] By binding to one or both of these SH2 domains, this compound effectively mimics an activated receptor, recruiting PI3K.[3][5] This interaction is highly specific; the non-phosphorylated version of the peptide shows no measurable binding.[2] The binding relieves the inhibitory influence of the p85 subunit on the p110 catalytic subunit, leading to the activation of the enzyme's lipid kinase activity.[3]
Caption: Binding of this compound to p85 SH2 domains induces PI3K activation.
The PI3K/Akt Signaling Cascade
Once activated, the p110 catalytic subunit of PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinases PDK1 and Akt (also known as Protein Kinase B).
The co-localization of PDK1 and Akt at the membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308. Full activation of Akt requires a second phosphorylation event at serine 473, mediated by the mTORC2 complex. Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of fundamental cellular processes.
Key Downstream Effects of this compound Mediated Akt Activation:
-
Cell Survival: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and regulates the transcription factor FOXO, ultimately promoting cell survival. This compound has been shown to be as effective as growth factors in promoting neuronal cell survival through this cascade.[1]
-
Mitogenesis and Proliferation: The pathway stimulates cell growth and proliferation. This compound demonstrates mitogenic activity in muscle cells.[1]
-
Metabolism: Akt plays a crucial role in glucose metabolism, including stimulating glucose uptake and glycogen (B147801) synthesis.
Caption: The signaling cascade initiated by this compound-mediated PI3K activation.
Quantitative Data
The following tables summarize key quantitative parameters associated with this compound and related phosphopeptides.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type / Model | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Melanoma MNT-1 | 20 µM | 24 hours | Reduced number of M6PR-positive vacuoles | [6][7] |
| NIH 3T3 Fibroblasts | 50 µg/ml | 2 hours | PI3K activation | [1][7] |
| Engineered Heart Tissue | 10 µg/ml | 8 days | Increased phosphorylation of PI3K | [8] |
| U251 Glioblastoma Cells | 10 µM | 24-72 hours | PI3K/Akt pathway activation | [9] |
| Primary Cerebellar Neurons | Not specified | Not specified | Reduced cell death rate |[6] |
Table 2: Effective Dosage of this compound in In Vivo Studies
| Animal Model | Dosage | Route | Observed Effect | Reference |
|---|
| Rat Alzheimer's Disease Model | 10 mg/kg | Intraperitoneal | Increased Akt and PI3K phosphorylation |[7] |
Table 3: Binding Affinities of p85 SH2 Domains to Cognate Phosphopeptides
| p85 SH2 Domain | Phosphopeptide Motif | Dissociation Constant (Kd) | Method | Reference |
|---|---|---|---|---|
| N- and C-terminal | YMXM | 0.3 - 3.0 nM | BIAcore | [2] |
| N-terminal | ESVDY*VPMLDMK | Not quantified | NMR Titration | [4] |
Note: These affinities are for peptides with the YMXM motif, which is the class of high-affinity binders that this compound belongs to.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the action of this compound.
4.1. Protocol: PI3K Activation Assay in Cell Culture (Pull-down)
This protocol is adapted from studies on NIH 3T3 cells and is designed to confirm the binding of this compound to the p85 subunit.[1][7] It assumes the use of a biotinylated version of this compound.
-
Cell Culture: Plate NIH 3T3 cells (or other target cells) and grow to 80-90% confluency.
-
Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Treatment: Incubate cells with 50 µg/ml of biotinylated this compound peptide in media for 2 hours at 37°C. Use an equivalent volume of PBS or a scrambled peptide as a negative control.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS to remove non-internalized peptide. Some protocols include a brief trypsinization step to degrade externalized peptide.[1][7]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails). Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Transfer the supernatant to a new tube. Add streptavidin-conjugated agarose (B213101) or magnetic beads and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated this compound and its binding partners.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE followed by Western blotting using a primary antibody specific for the p85 subunit of PI3K.
4.2. Protocol: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol is used to quantify the activation of PI3K and Akt by measuring their phosphorylation status.[8]
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10-20 µM) for the specified time.
-
Lysis and Protein Quantification: Lyse the cells as described above. Determine the protein concentration of the clarified lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in SDS-PAGE sample buffer. Separate the proteins by electrophoresis on an 8-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-PI3K p85, total p85, phospho-Akt (Ser473 or Thr308), total Akt, and a loading control (e.g., GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated protein to total protein.
Caption: Workflow for analyzing PI3K pathway activation via Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific phosphopeptide binding regulates a conformational change in the PI 3‐kinase SH2 domain associated with enzyme activation. | The EMBO Journal [link.springer.com]
- 4. Phosphopeptide binding to the N-terminal SH2 domain of the p85 alpha subunit of PI 3'-kinase: a heteronuclear NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound TFA | peptide | cell-permeable peptide-based activator of PI3K | 美国InvivoChem [invivochem.cn]
- 8. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
The p85 Binding Motif of 740 Y-P: A Technical Guide to a High-Affinity Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 740 Y-P peptide is a synthetic phosphopeptide that acts as a potent, cell-permeable activator of phosphatidylinositol 3-kinase (PI3K).[1][2][3] Its ability to specifically engage the p85 regulatory subunit of PI3K has made it a valuable tool for studying the PI3K signaling pathway, which is implicated in a multitude of cellular processes including cell growth, survival, and proliferation. This technical guide provides an in-depth analysis of the p85 binding motif within the this compound peptide, presenting quantitative binding data, detailed experimental protocols for characterizing this interaction, and visualizations of the relevant signaling pathways and experimental workflows.
The sequence of the this compound peptide is Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-pTyr-Met-Asp-Met-Ser.[1][2] The critical component for its interaction with the p85 subunit is the phosphorylated tyrosine (pTyr) residue within a specific consensus sequence. This motif, pYXXM, where 'pY' is phosphotyrosine, 'X' is any amino acid, and 'M' is methionine, is recognized with high affinity by the Src homology 2 (SH2) domains of the p85 subunit.[4] In the this compound peptide, this motif is represented by the sequence pYMDM.
Quantitative Data Presentation
Surface plasmon resonance (SPR) has been utilized to measure the kinetic parameters and binding affinities of phosphopeptides to the individual SH2 domains of p85. The data reveals dissociation constants (Kd) in the low nanomolar range, indicating a very strong interaction.[1]
| Peptide Motif | p85 SH2 Domain | Dissociation Constant (Kd) (nM) | Reference |
| pYMXM | N-terminal SH2 | 0.3 - 3 | [1] |
| pYMXM | C-terminal SH2 | 0.3 - 3 | [1] |
Signaling Pathway
The this compound peptide mimics the action of an activated receptor tyrosine kinase (RTK). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for proteins containing SH2 domains, such as the p85 subunit of PI3K. The binding of p85 to these phosphotyrosine motifs recruits the PI3K holoenzyme to the plasma membrane and induces a conformational change that activates the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors like Akt, leading to various cellular responses.
Experimental Protocols
GST Pull-Down Assay
This assay is used to qualitatively assess the interaction between the this compound peptide and the p85 subunit.
Methodology:
-
Protein Expression and Purification:
-
Express the N-terminal or C-terminal SH2 domain of p85 as a Glutathione-S-Transferase (GST) fusion protein in E. coli.
-
Purify the GST-SH2 domain fusion protein using glutathione-agarose beads.
-
-
Binding Reaction:
-
Incubate the immobilized GST-SH2 domain with a solution containing the this compound peptide. A non-phosphorylated version of the peptide should be used as a negative control.
-
Perform the incubation at 4°C for 2-4 hours with gentle rotation.
-
-
Washing:
-
Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binding.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect the bound this compound peptide.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[5][6][7]
Methodology:
-
Sample Preparation:
-
Purify the p85 SH2 domain and synthesize the this compound peptide to a high degree of purity (>95%).
-
Dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects. A common buffer is 25 mM HEPES, 100 mM NaCl, pH 7.5.[7]
-
-
ITC Experiment:
-
Data Analysis:
-
The heat change upon each injection is measured.
-
The integrated heat data is plotted against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, ΔH, and n.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rate constants) in addition to affinity data.[8][9][10]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize a capture antibody (e.g., anti-GST antibody) on the surface of a sensor chip.
-
Inject the GST-tagged p85 SH2 domain over the surface, allowing it to be captured by the antibody.
-
-
Binding Measurement:
-
Inject different concentrations of the this compound peptide over the sensor surface.
-
The binding of the peptide to the immobilized SH2 domain causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
-
Data Analysis:
-
The association and dissociation phases of the binding are monitored in real-time.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Conclusion
The this compound peptide serves as a potent and specific activator of PI3K due to the presence of the pYMDM motif, which is recognized with high affinity by the SH2 domains of the p85 regulatory subunit. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and modulate this critical protein-peptide interaction. A thorough understanding of the binding mechanism is essential for the development of novel therapeutics targeting the PI3K signaling pathway.
References
- 1. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the PI 3-kinase p85 amino-terminal SH2 domain and its phosphopeptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K binding to activators by serine phosphorylation of PI3K regulatory subunit p85α Src homology-2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. Isothermal titration calorimetry studies [bio-protocol.org]
- 8. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Using Surface Plasmon Resonance to Study SH2 Domain-Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
740 Y-P as a PI3K activator discovery and history
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P, also known as PDGFR 740Y-P, is a cell-permeable phosphopeptide that has been instrumental in the study of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Its discovery provided a valuable tool to specifically activate PI3K and investigate its downstream cellular effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of this compound.
Discovery and History
The concept behind this compound stems from the understanding of how Class IA PI3Ks are activated by receptor tyrosine kinases (RTKs). The regulatory subunit of PI3K, p85, contains two Src homology 2 (SH2) domains that recognize and bind to specific phosphotyrosine (pY) motifs on activated RTKs and their substrates[1][2]. This interaction relieves the inhibitory effect of p85 on the catalytic p110 subunit, leading to PI3K activation.
The seminal work by Derossi et al. in 1998 led to the development of a cell-permeable peptide that could mimic this natural activation process. They designed a phosphopeptide corresponding to a known p85 SH2 domain binding site and attached it to a cell-penetrating peptide sequence derived from the Antennapedia homeodomain, making it capable of crossing the cell membrane[3]. This chimeric peptide, this compound, was shown to specifically bind to the SH2 domains of p85 and stimulate a mitogenic response in C2 muscle cells, an effect that was dependent on PI3K activity. Subsequent research by Williams and Doherty in 1999 further established its role in promoting neuronal cell survival through the PI3K-Akt pathway[4].
Mechanism of Action
This compound is a synthetic phosphopeptide designed to directly activate Class IA PI3K. Its mechanism of action can be summarized in the following steps:
-
Cellular Uptake: The peptide is rendered cell-permeable by its conjugation to a carrier peptide sequence, typically derived from the Antennapedia homeodomain, which facilitates its transport across the plasma membrane[3].
-
Binding to p85 SH2 Domains: Once inside the cell, the phosphotyrosine motif of this compound mimics the pY-X-X-M motif found on activated growth factor receptors. It binds with high affinity to the tandem SH2 domains of the p85 regulatory subunit of PI3K[5].
-
Conformational Change and Activation: The binding of this compound to the p85 SH2 domains induces a conformational change in the p85-p110 heterodimer. This change relieves the inhibitory contacts that p85 imposes on the p110 catalytic subunit[1][2].
-
PI3K Catalytic Activity: With the inhibition removed, the p110 catalytic subunit is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), initiating a signaling cascade that promotes cell survival, growth, proliferation, and metabolism[4][6][7][8].
Physicochemical Properties and Quantitative Data
While specific binding affinities and EC50 values for this compound are not consistently reported across the literature, the available information and data for similar phosphopeptides are summarized below.
| Property | Value | Reference / Note |
| Peptide Sequence | RQIKIWFQNRRMKWKK-SDGGY(p) MDMS | The N-terminal sequence is a cell-penetrating peptide (Antennapedia). The C-terminal sequence contains the phosphotyrosine. |
| Molecular Weight | ~3270.7 g/mol | |
| Binding Affinity (Kd) to p85 SH2 | High Affinity (nM to low µM range for similar pY peptides) | Binds with high affinity[5]. Dissociation constants of 0.3 to 3 nM have been reported for other pYXXM peptides binding to p85 SH2 domains[9]. |
| EC50 for PI3K Activation | Not explicitly reported. | Dose-dependent activation of the PI3K pathway has been demonstrated[4]. |
| Cellular Concentration for Activity | 10-50 µg/mL (approximately 3-15 µM) | Effective concentrations reported in various cell-based assays[7][10]. |
Experimental Protocols
Synthesis and Purification of this compound Phosphopeptide
The synthesis of this compound can be achieved through standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO(OBzl)OH)-OH or other suitably protected phosphotyrosine analog
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Reversed-phase HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. For each coupling step, activate the amino acid with a coupling reagent like HBTU/HOBt in the presence of DIPEA.
-
Phosphotyrosine Incorporation: At the desired position, couple the protected phosphotyrosine amino acid (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH).
-
Chain Elongation: Continue coupling the remaining amino acids.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reversed-phase HPLC on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
In Vitro PI3K Activity Assay (HTRF)
This protocol describes a general method to measure the in vitro activity of PI3K upon activation by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant PI3K (p110/p85)
-
This compound
-
PIP2 substrate
-
ATP
-
HTRF detection reagents (e.g., biotinylated-PIP3, streptavidin-Europium cryptate, and anti-GST-d2 antibody if using a GST-tagged PH domain)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
384-well low-volume plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Activator Incubation: In a 384-well plate, add the recombinant PI3K enzyme to each well. Add the diluted this compound or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature to allow for binding and activation.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA to chelate Mg2+.
-
Detection: Add the HTRF detection reagents. This typically involves a biotinylated PIP3 tracer and a fluorescent donor/acceptor pair that binds to the tracer. The amount of PIP3 produced by the PI3K reaction will compete with the tracer, leading to a decrease in the HTRF signal.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the amount of PIP3 produced based on a standard curve and determine the fold activation by this compound compared to the vehicle control.
Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of Akt phosphorylation at Serine 473, a key downstream marker of PI3K activation, in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. Treat the cells with various concentrations of this compound for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Visualizations
PI3K Signaling Pathway Activated by this compound
Caption: Signaling pathway of PI3K activation by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for this compound synthesis and activity assessment.
Logical Relationship of this compound Action
Caption: Logical flow of events following cellular exposure to this compound.
References
- 1. Stimulation of mitogenesis by a cell-permeable PI 3-kinase binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. hitthepass.com [hitthepass.com]
- 8. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
The Role of the 740 Y-P Motif in the Activation of PI3K Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the 740 Y-P phosphopeptide activates Phosphoinositide 3-Kinase alpha (PI3Kα). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on the PI3K signaling pathway. This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the critical pathways and workflows.
Introduction to PI3K Alpha and its Regulation
Phosphoinositide 3-Kinases (PI3Ks) are a family of lipid kinases that play a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class IA PI3Ks, including PI3Kα, are heterodimeric enzymes composed of a catalytic subunit, p110α (encoded by the PIK3CA gene), and a regulatory subunit, p85. In its basal state, the p85 subunit tonically inhibits the catalytic activity of p110α.
Activation of class IA PI3Ks is a tightly regulated process initiated by upstream signals, most notably from receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues within their cytoplasmic domains. These phosphorylated tyrosine motifs serve as docking sites for proteins containing Src Homology 2 (SH2) domains, including the p85 regulatory subunit of PI3K.[1]
The this compound Motif: A Potent Activator of PI3K Alpha
The this compound peptide is a cell-permeable phosphopeptide derived from the platelet-derived growth factor receptor (PDGFR) that acts as a potent activator of PI3K.[2] Its sequence is RQIKIWFQNRRMKWKKSDGGYMDMS , with the tyrosine residue at position 21 being phosphorylated. This phosphopeptide contains the canonical YXXM motif (in this case, pYMDM), which is recognized with high affinity by the SH2 domains of the p85 subunit.[3][4]
The binding of the this compound phosphopeptide to the SH2 domains of p85 induces a significant conformational change in the p85-p110α complex. This allosteric regulation relieves the inhibitory constraints imposed by p85 on the p110α catalytic subunit, leading to the activation of its lipid kinase activity. The activated p110α then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream signaling pathways, most notably the Akt/mTOR pathway.
Quantitative Analysis of the this compound and p85 Interaction
| Interacting Molecules | Binding Motif | Method | Reported Kd (nM) | Reference |
| p85 SH2 domains | YMXM-containing phosphopeptides | Surface Plasmon Resonance (BIAcore) | 0.3 - 3 |
This low nanomolar affinity underscores the potent nature of the interaction, which allows for rapid and efficient activation of PI3Kα in response to upstream signals. The high on-rate and rapid dissociation also allow for dynamic regulation of the signaling pathway.
Signaling Pathway and Experimental Workflows
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
PI3K Alpha Activation by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PDGFR 740Y-P) | PI3K activator | peptide | CAS 1236188-16-1 | Buy 740Y-P (PDGFR 740Y-P) from Supplie [invivochem.com]
- 4. Specific phosphopeptide binding regulates a conformational change in the PI 3-kinase SH2 domain associated with enzyme activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of 740 Y-P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream cellular and molecular effects of 740 Y-P, a cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K). By mimicking the phosphorylated tyrosine residue of Platelet-Derived Growth Factor Receptor (PDGFR), this compound directly engages with the SH2 domains of the p85 regulatory subunit of PI3K, initiating a cascade of downstream signaling events crucial for cell survival, proliferation, and metabolism. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative downstream effects of this compound on key cellular processes as reported in various studies. These tables are designed for easy comparison and reference.
| Table 1: Effect of this compound on PI3K/Akt Pathway Activation | |||
| Cell Line | This compound Concentration | Downstream Target | Quantitative Effect |
| HeLa Cells | 10 µM | p-Akt (Ser473) | Significant increase in phosphorylation; counteracted the reduction in p-Akt levels caused by GSK3B knockdown[1] |
| Alzheimer's Disease Rat Model (in vivo) | 10 mg/kg | PI3K and Akt Phosphorylation | Increased the extent of phosphorylation in hippocampal tissues |
| C2 Muscle Cells | 50 µg/mL | S-phase Entry | Increased percentage of cells in S-phase to 48.3% |
| Table 2: Effect of this compound on Cell Viability and Proliferation | |||
| Cell Line/Model | This compound Concentration | Assay | Quantitative Effect |
| HeLa Cells | 10 µM | CCK-8 Assay | Counteracted the suppressive effect on cell viability caused by GSK3B knockdown[1] |
| Cerebellar Granule Neurons | Not specified | Cell Death Rate | Reduced cell death rate in serum-deprived conditions |
| C2 Muscle Cells | 50 µg/mL | Mitogenesis | Stimulated entry into S-phase, comparable to EGF and FGF |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for investigating its effects.
References
An In-depth Technical Guide to c-Met Signaling Pathway Activation via Gab1 Docking Protein
Notice: The user's query for the "740 Y-P signaling pathway" did not correspond to a clearly identifiable, standardized signaling pathway. It is presumed this refers to a specific phosphorylation event on a Tyrosine (Y) residue at a given position. This guide uses the well-characterized activation of the c-Met receptor tyrosine kinase—a critical pathway in cell biology and drug development—as a representative model. Specifically, it focuses on the phosphorylation of tyrosines Y1234 and Y1235 and the subsequent recruitment and activation of the key docking protein, Gab1 (Grb2-associated binder 1).
Introduction to the HGF/c-Met Signaling Axis
The c-Met receptor, a member of the receptor tyrosine kinase (RTK) family, and its exclusive ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for numerous cellular processes.[1][2] This pathway is integral to embryonic development, tissue regeneration, and wound healing.[2][3] Dysregulation of HGF/c-Met signaling, often through c-Met overexpression, gene amplification, or mutation, is a key driver in the progression and metastasis of various human cancers.[1][2][4]
Activation of c-Met initiates a complex signaling cascade that mediates diverse biological outcomes, including cell proliferation, survival (anti-apoptosis), motility, invasion, and morphogenesis.[1][4] A central event in this cascade is the recruitment and phosphorylation of the docking protein Gab1, which acts as a signaling hub to orchestrate downstream pathways.[3][5] This guide provides a technical overview of the molecular mechanisms of c-Met activation, the pivotal role of Gab1, and the experimental protocols used to investigate this pathway.
Molecular Mechanism of c-Met Activation and Gab1 Recruitment
The activation of the c-Met signaling pathway is a multi-step process initiated by the binding of HGF.
-
Ligand Binding and Dimerization: The binding of HGF induces the homodimerization of two c-Met receptor molecules on the cell surface.[1][4]
-
Autophosphorylation of the Kinase Domain: This dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation on key tyrosine residues within the activation loop (Y1234 and Y1235).[1][4][6][7] This phosphorylation event is critical as it stabilizes the active conformation of the kinase domain, dramatically increasing its catalytic activity.[4][6]
-
Creation of the Multifunctional Docking Site: Once activated, the kinase domains phosphorylate additional tyrosine residues in the C-terminal tail, notably Y1349 and Y1356.[1][4][8] These two phosphotyrosines form a unique multifunctional docking site.[1]
-
Recruitment of Gab1: The phosphorylated docking site serves as a high-affinity binding platform for various signaling proteins containing Src Homology 2 (SH2) domains. The primary and most critical of these is the large docking protein Gab1.[3][5] Gab1 can bind directly to the c-Met docking site or indirectly via an association with the adaptor protein Grb2, which itself binds to c-Met.[1][9]
-
Gab1 as a Signaling Scaffold: Upon recruitment to the activated c-Met receptor, Gab1 itself becomes heavily phosphorylated on multiple tyrosine residues.[9][10] These new phosphotyrosines on Gab1 create binding sites for a host of other SH2 domain-containing proteins, effectively amplifying and diversifying the initial signal from the c-Met receptor.[5][9]
Downstream Signaling Pathways Mediated by Gab1
Phosphorylated Gab1 acts as a central scaffold, recruiting key effector proteins that trigger major downstream signaling cascades.[5] The specific cellular response to c-Met activation is determined by the combination of pathways activated downstream of Gab1.
-
RAS/MAPK Pathway: Gab1 recruits the protein tyrosine phosphatase Shp2.[3][9] The Gab1-Shp2 complex is essential for sustained activation of the Ras-MAPK (ERK1/2) pathway, which is a primary driver of cell proliferation and migration.[1][9][11]
-
PI3K/AKT Pathway: Gab1 provides a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[1][3] This leads to the activation of AKT (also known as Protein Kinase B), a crucial pathway for promoting cell survival, growth, and proliferation.[1][11]
-
STAT3 Pathway: The c-Met receptor can directly bind and phosphorylate STAT3, leading to its dimerization and translocation to the nucleus where it acts as a transcription factor to promote tubulogenesis and invasion.[1]
-
Other Effectors: Gab1 also recruits other important signaling molecules like PLC-γ (Phospholipase C-gamma) and CRKL, further diversifying the cellular response.[9]
Quantitative Data Presentation
The activation of the c-Met/Gab1 signaling pathway can be quantified through various experimental methods. The tables below summarize typical quantitative findings from studies involving ligand stimulation.
Table 1: Time-Course of c-Met Phosphorylation
This table illustrates the typical kinetics of c-Met receptor activation in response to HGF stimulation in a cell culture model, as measured by the phosphorylation of key tyrosine residues.
| Time after HGF Stimulation (40 ng/mL) | Phosphorylation Level of c-Met (Y1234/Y1235) (Fold Change vs. Unstimulated) |
| 0 min (Unstimulated) | 1.0 |
| 5 min | 8.5 |
| 7.5 min | 12.0 (Peak Activation)[12] |
| 15 min | 9.2 |
| 30 min | 5.4 |
| 60 min | 2.1 |
Data are representative and compiled from typical biochemical experiments. Actual values may vary based on cell line and experimental conditions.
Table 2: Downstream Effector Activation
This table shows the activation of downstream signaling proteins following HGF stimulation, demonstrating the propagation of the signal from the c-Met receptor.
| Effector Protein | Time of Peak Activation (Post-HGF) | Typical Fold Increase in Phosphorylation |
| AKT | 10-15 min | 5 - 10 fold |
| ERK1/2 (MAPK) | 5-10 min | 8 - 15 fold |
| Paxillin | 7.5 min | 4 - 8 fold[13] |
| FAK | 7.5 min | 3 - 6 fold[13] |
Activation is measured by phosphorylation at specific activating residues (e.g., phospho-AKT Ser473, phospho-ERK1/2 Thr202/Tyr204).
Mandatory Visualizations
Diagram 1: HGF/c-Met/Gab1 Signaling Pathway
Caption: HGF binding activates c-Met, leading to Gab1 recruitment and downstream signaling.
Diagram 2: Experimental Workflow for c-Met Activation Analysis
Caption: Workflow for analyzing c-Met phosphorylation via immunoprecipitation and Western blot.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for investigating HGF-induced c-Met activation and downstream signaling.
Protocol for HGF Stimulation and Cell Lysis
This protocol is designed to prepare cell lysates for subsequent analysis.
-
Cell Culture: Plate cells (e.g., H69 small cell lung cancer cells, A549 non-small cell lung cancer cells) in appropriate culture dishes and grow to 70-80% confluency.[12]
-
Serum Starvation: To reduce basal signaling activity, aspirate the growth medium and replace it with a serum-free or low-serum (e.g., 0.5% BSA) medium.[12] Incubate the cells for 16-24 hours.
-
HGF Stimulation: Prepare a stock solution of recombinant human HGF. Dilute the HGF in the starvation medium to the desired final concentration (e.g., 40 ng/mL).[12][13] Add the HGF-containing medium to the cells and incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The 7.5-minute time point often shows maximal phosphorylation.[12]
-
Cell Lysis:
-
Immediately terminate the stimulation by placing the culture dish on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[14]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[14][15]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (clarified lysate) to a new tube. This lysate is now ready for protein quantification and subsequent immunoprecipitation or direct Western blotting.
-
Protocol for Immunoprecipitation (IP) and Western Blot Analysis
This protocol is used to enrich for c-Met to specifically analyze its phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the clarified cell lysate using a standard method like the BCA assay to ensure equal protein loading.
-
Immunoprecipitation:
-
To 500-1000 µg of total protein lysate, add 2-5 µg of a primary antibody specific for total c-Met.[15]
-
Incubate with gentle rocking for 4 hours to overnight at 4°C.[14][15]
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) or magnetic beads.[14][16]
-
Incubate for an additional 1-3 hours at 4°C with gentle rocking to capture the antibody-protein complexes.[14]
-
-
Washing:
-
Elution:
-
Western Blotting:
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that specifically recognizes phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/Y1235) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against total c-Met.
-
Conclusion
The activation of the c-Met receptor and its subsequent engagement of the Gab1 docking protein represent a pivotal signaling nexus in both normal physiology and disease. Gab1 functions as a critical signal amplifier and distributor, translating the initial ligand-receptor interaction into a complex array of cellular responses by activating multiple downstream pathways, including the MAPK and PI3K/AKT cascades. A thorough understanding of this activation mechanism, supported by robust quantitative and procedural data, is essential for researchers in cell biology and for professionals engaged in the development of targeted cancer therapeutics aimed at inhibiting this pathway. The experimental protocols detailed herein provide a foundation for the rigorous investigation of this critical signaling axis.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential Role of Gab1 for Signaling by the C-Met Receptor in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Essential role of Gab1 for signaling by the c-Met receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Modulation of the c-Met/hepatocyte growth factor pathway in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. scbt.com [scbt.com]
- 16. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Cellular Functions Modulated by the PI3K Activator 740 Y-P and its Regulation by the E3 Ligase Cbl-b
This technical guide provides a comprehensive overview of the cellular functions modulated by the synthetic phosphopeptide this compound, a potent and specific activator of Phosphoinositide 3-kinase (PI3K). We will delve into its mechanism of action, the downstream signaling cascades it triggers, and the key cellular processes it influences. Furthermore, this guide will explore the intricate regulatory mechanisms governing these pathways, with a particular focus on the role of the E3 ubiquitin ligase Cbl-b as a critical negative regulator.
Introduction to this compound: A Specific PI3K Activator
This compound, also known as PDGFR⁷⁴⁰Y-P, is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine residue at position 740 of the Platelet-Derived Growth Factor Receptor (PDGFR).[1] This specific phosphopeptide acts as a high-affinity binding motif for the SH2 domains of the p85 regulatory subunit of PI3K, leading to the allosteric activation of the p110 catalytic subunit.[1] As a result, this compound serves as a valuable research tool to specifically activate the PI3K signaling pathway and study its diverse cellular consequences.
The PI3K/AKT Signaling Pathway: The Core of this compound's Action
The primary molecular target of this compound is PI3K, a family of lipid kinases that play a pivotal role in a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3] Upon activation by this compound, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).
The activation of AKT initiates a cascade of phosphorylation events that modulate the activity of numerous downstream targets, thereby orchestrating a wide range of cellular responses.
Signaling Pathway Diagram: this compound-Induced PI3K/AKT Activation
Caption: this compound activates the PI3K/AKT pathway, leading to diverse cellular functions.
Cellular Functions Modulated by this compound
The activation of the PI3K/AKT pathway by this compound has been shown to modulate a variety of fundamental cellular processes.
| Cellular Function | Effect of this compound | Example Study |
| Cell Survival and Apoptosis | Promotes survival and reduces apoptosis. | In cerebellar granule neurons, this compound treatment reduced cell death induced by serum deprivation.[2][3] |
| Cell Proliferation and Growth | Stimulates mitogenesis and cell growth. | This compound displays mitogenic activity in C2 muscle cells.[1] |
| Vesicular Trafficking | Modulates intracellular vesicle formation and transport. | In human melanoma cells, 20 µM this compound for 24 hours significantly reduced the number of M6PR-positive vacuoles induced by sucrose.[2] |
| Metabolism | Influences glucose uptake and metabolism. | The PI3K pathway is a known regulator of glucose transporters.[2][3] |
| Immune Cell Activation | Can contribute to the activation of immune cells. | The PI3K pathway is crucial for T-cell activation and function.[4] |
Cbl-b: A Key Negative Regulator of PI3K-Mediated Signaling
The Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a crucial role in establishing and maintaining immune tolerance by acting as a negative regulator of immune cell activation.[5][6] Cbl-b exerts its function by targeting key signaling proteins for ubiquitination and subsequent degradation or functional modulation.[7][8] Importantly, several substrates of Cbl-b are components or regulators of the PI3K signaling pathway.
Cbl-b can negatively regulate PI3K signaling through multiple mechanisms:
-
Direct Ubiquitination of p85: Cbl-b can directly ubiquitinate the p85 regulatory subunit of PI3K, leading to a proteolysis-independent negative regulation of its function.[4]
-
Targeting Upstream Activators: Cbl-b can ubiquitinate upstream activators of the PI3K pathway, such as receptor tyrosine kinases (RTKs), thereby dampening the initial signal.[9][10][11]
-
Modulating Downstream Effectors: Cbl-b can also target downstream effectors of the PI3K pathway for ubiquitination.
The interplay between the PI3K pathway and Cbl-b is particularly critical in T-cell activation. While PI3K signaling is essential for T-cell activation and proliferation, Cbl-b acts as a crucial checkpoint to prevent excessive or inappropriate T-cell responses, thus preventing autoimmunity.[5][6]
Signaling Pathway Diagram: Cbl-b Regulation of PI3K Signaling
Caption: Cbl-b negatively regulates the PI3K pathway by ubiquitinating key components.
Experimental Protocols
In Vitro PI3K Activation using this compound
Objective: To activate the PI3K pathway in cultured cells to study downstream signaling events.
Materials:
-
Cell line of interest (e.g., NIH 3T3, Jurkat)
-
Complete cell culture medium
-
This compound (cell-permeable)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p85, anti-p85)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Treat the cells with the desired concentration of this compound (e.g., 10-50 µg/ml) for the desired time (e.g., 15-60 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of AKT and other downstream targets.
In Vitro Ubiquitination Assay for Cbl-b Activity
Objective: To assess the E3 ubiquitin ligase activity of Cbl-b on a target protein in a cell-free system.
Materials:
-
Recombinant Cbl-b protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant substrate protein (e.g., p85 subunit of PI3K)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the recombinant Cbl-b and the substrate protein to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Perform Western blotting and probe with antibodies against the substrate protein to detect higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Experimental Workflow Diagram
Caption: Workflow for studying PI3K activation and Cbl-b-mediated ubiquitination.
Conclusion
The phosphopeptide this compound is a powerful tool for the specific activation of the PI3K/AKT signaling pathway, enabling detailed investigation of its multifaceted roles in cellular function. Understanding the mechanisms of action of this activator, in conjunction with the regulatory networks that control its downstream pathways, is crucial for advancing our knowledge in cell biology and for the development of novel therapeutic strategies. The E3 ubiquitin ligase Cbl-b stands out as a critical negative regulator of PI3K-mediated signaling, particularly in the context of immune regulation. The intricate balance between PI3K activation and Cbl-b-mediated inhibition is a key determinant of cellular fate and function. Further research into this dynamic interplay will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases, including cancer and autoimmune disorders.
References
- 1. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:1236188-16-1 | PI 3-kinase activator,cell permeable | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Proteolysis-independent regulation of PI3K by Cbl-b-mediated ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Essential role of E3 ubiquitin ligase activity in Cbl-b-regulated T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Early Studies of the 740 Y-P Phosphopeptide
This technical guide provides a comprehensive overview of the foundational research on the this compound phosphopeptide, a synthetic peptide that has become a critical tool for studying the phosphoinositide 3-kinase (PI3K) signaling pathway. The document details its mechanism of action, summarizes key quantitative data from early experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to this compound Phosphopeptide
The this compound phosphopeptide, also known as PDGFR 740Y-P, is a cell-permeable synthetic peptide designed to mimic the phosphorylated tyrosine residue at position 740 of the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Early investigations established it as a specific and potent activator of Class IA phosphoinositide 3-kinases (PI3Ks).[2][3] Its primary utility in research stems from its ability to directly engage the PI3K pathway, bypassing the need for receptor tyrosine kinase (RTK) stimulation by growth factors. The peptide's sequence is RQIKIWFQNRRMKWKKSDGGYMDMS, with the critical phosphorylation on Tyrosine-21.[4]
Mechanism of Action
The activation of Class IA PI3Ks is tightly regulated. In a resting state, the p85 regulatory subunit inhibits the catalytic activity of the p110 subunit. Upon stimulation of RTKs, specific tyrosine residues on the receptor or associated proteins become phosphorylated, creating docking sites for the Src Homology 2 (SH2) domains of the p85 subunit.
The this compound phosphopeptide functions by directly mimicking this natural activation process. It contains a phosphotyrosine (pY) motif that binds with high affinity to the tandem SH2 domains of the p85 regulatory subunit.[4][5] This binding event induces a conformational change in the p85/p110 heterodimer, relieving the inhibitory constraints imposed by p85 on the p110 catalytic subunit and thereby activating the kinase.[6][7] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Signaling Pathway Activation
The activation of PI3K by this compound initiates a well-characterized downstream signaling cascade, most notably the PI3K/Akt pathway, which is central to cell survival, growth, and proliferation.
Quantitative Data from Early Studies
The following table summarizes concentrations and key parameters used in foundational studies to elicit specific biological responses.
| Parameter | Value | Cell Type / System | Biological Effect | Reference |
| Concentration | 50 µg/mL | NIH 3T3 cells | Stimulation of mitogenesis | [1][5] |
| Concentration | 20 µM | Human Melanoma MNT-1 cells | Reduction of sucrose-induced M6PR-positive vacuoles | [3][5] |
| Concentration | 20 µmol/L | Primary Hippocampal Neurons | Neuroprotection / Signaling studies | [5] |
| Concentration | 10 µg/mL | Engineered Heart Tissue (EHT) | Improved electrical excitability | [8] |
| Molecular Weight | ~3270.7 g/mol | N/A | Physical property | [1][4] |
| Purity | ≥85-99% (HPLC) | N/A | Quality control standard | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon early findings. Below are protocols derived from initial studies on this compound.
Cell Treatment and Lysate Preparation
This protocol describes a typical experiment to assess the binding of this compound to the p85 subunit in cells.
-
Cell Culture: Culture NIH 3T3 cells to the desired confluence. For suspension experiments, prepare a concentration of 2x10⁶ cells.[1][5]
-
Peptide Treatment: Resuspend cells in serum-free media (e.g., Ca²⁺ and Mn²⁺ free HBSS) containing 50 µg/mL of this compound peptide or a vehicle control (e.g., PBS). Incubate for 2 hours at 37°C.[1][5]
-
Washing: Following incubation, centrifuge the cells, discard the supernatant, and wash thoroughly to remove non-internalized peptide. A brief trypsinization step can be included to degrade any peptide remaining on the cell surface.[1][5]
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 10% Glycerol, 1-2% NP-40, 1 mM EDTA, supplemented with phosphatase and protease inhibitors like 1 mM Sodium Vanadate).[1][5]
-
Incubation: Incubate the cell suspension on ice for 1 hour with periodic vortexing to ensure complete lysis.[1][5]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet cellular debris. The resulting supernatant is the clarified cell lysate.[1][5]
Pull-Down Assay and Western Blotting
This protocol is used to confirm the interaction between the this compound peptide and its target, the p85 subunit of PI3K.
-
Bead Incubation: Assuming the use of a biotinylated version of this compound, add streptavidin-agarose beads to the clarified cell lysate. Incubate for 1-2 hours at 4°C with gentle rotation.[1][5]
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binders.[1][5]
-
Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.[1][5]
-
SDS-PAGE: Separate the eluted proteins on a polyacrylamide gel (e.g., 12% gel).[1][5]
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and probe with a primary antibody against the p85 subunit, followed by an appropriate HRP-conjugated secondary antibody.[1][5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Key Biological Effects and Applications
Early studies demonstrated that the targeted activation of PI3K by this compound has significant functional consequences in various cellular contexts.
-
Mitogenesis and Proliferation: The peptide was shown to be as effective as growth factors like EGF and FGF in stimulating entry into the S-phase of the cell cycle in muscle cells, a response dependent on the PI3K/S6 Kinase pathway.[5]
-
Cell Survival: this compound effectively promotes neuronal cell survival and can rescue cerebellar granule neurons from death induced by serum deprivation.[1][5] This pro-survival effect is mediated through the PI3K-dependent phosphorylation of Akt.[3][5]
-
Disease Modeling: In animal models of Alzheimer's disease, this compound treatment was found to increase the phosphorylation of PI3K and Akt in hippocampal tissues while reducing levels of reactive oxygen species (ROS).[1][5]
-
Cardiomyocyte Function: Studies in engineered heart tissue models have shown that activating PI3K with this compound can improve the electrical excitability of cardiomyocytes.[8]
Conclusion
The early investigations into the this compound phosphopeptide were instrumental in validating it as a specific and direct activator of the PI3K signaling pathway. These studies provided researchers with a powerful tool to dissect the complex roles of PI3K/Akt signaling in a multitude of cellular processes, from proliferation and survival to the pathophysiology of diseases like cancer and neurodegeneration. The data and protocols established in this foundational work continue to underpin modern research that relies on the targeted manipulation of this critical signaling nexus.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. This compound TFA | peptide | cell-permeable peptide-based activator of PI3K | 美国InvivoChem [invivochem.cn]
- 6. Dynamic steps in receptor tyrosine kinase mediated activation of class IA phosphoinositide 3-kinases (PI3K) captured by H/D exchange (HDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Specificity of 740 Y-P for Phosphoinositide 3-Kinase (PI3K)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the 740 Y-P peptide, a synthetic cell-permeable activator of Class IA Phosphoinositide 3-Kinase (PI3K). Its utility as a research tool and potential therapeutic agent stems from its high specificity, which mimics the physiological activation of PI3K by growth factor receptors. This document outlines the molecular basis for this specificity, presents quantitative binding data, details key experimental protocols for its characterization, and visualizes the core concepts through signaling and workflow diagrams.
The Molecular Basis of PI3K Activation
Class IA PI3Ks are heterodimeric enzymes composed of a regulatory subunit (most commonly p85) and a catalytic subunit (p110). In a quiescent state, the p85 subunit inhibits the lipid kinase activity of the p110 subunit. Activation is a multi-step process initiated by upstream signals, typically from receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR).
The activation cascade is as follows:
-
Receptor Activation: Binding of a ligand (e.g., PDGF) to its receptor induces receptor dimerization and autophosphorylation on specific tyrosine residues within its cytoplasmic domain.
-
p85 Recruitment: The p85 regulatory subunit of PI3K contains two Src homology 2 (SH2) domains, an N-terminal (nSH2) and a C-terminal (cSH2) domain. These SH2 domains function as specific recognition modules for phosphotyrosine (pY) residues.
-
Specific Recognition: The p85 SH2 domains exhibit a strong binding preference for a specific amino acid motif: pYXXM (phospho-Tyrosine, any amino acid, any amino acid, Methionine).[1]
-
Conformational Change and Activation: The binding of the p85 SH2 domains to these pYXXM motifs on the activated receptor tethers the PI3K enzyme to the plasma membrane. This interaction induces a conformational change in the p85-p110 complex, relieving the inhibitory constraints on the p110 catalytic subunit.[2][3]
-
Downstream Signaling: The activated p110 subunit then phosphorylates its primary substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), at the 3' position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors containing Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt, leading to its activation and the propagation of signals that regulate cell growth, proliferation, survival, and metabolism.[3]
The this compound peptide is a synthetic phosphopeptide that mimics the phosphorylated Tyr740 residue and its surrounding sequence in PDGFR, a known binding site for the p85 subunit. By presenting the optimal pYXXM binding motif, it directly engages the p85 SH2 domains to trigger PI3K activation, bypassing the need for receptor stimulation.
References
- 1. Inhibition of PI3K binding to activators by serine phosphorylation of PI3K regulatory subunit p85α Src homology-2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific phosphopeptide binding regulates a conformational change in the PI 3‐kinase SH2 domain associated with enzyme activation. | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
The Role of Tyrosine 740 Phosphorylation in PDGFRβ-Mediated Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the literature on the pivotal role of tyrosine 740 (Y740) phosphorylation in Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling. We delve into the core signaling pathways, present quantitative data, detail experimental methodologies, and provide visual representations of the key processes to facilitate a deeper understanding of this critical signaling node.
Introduction: The Significance of PDGFRβ and Y740 Phosphorylation
The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes, including proliferation, migration, survival, and differentiation.[1] Dysregulation of PDGFRβ signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.[2] Upon binding of its ligand, primarily PDGF-BB, PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues in its intracellular domain.[3] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins containing Src Homology 2 (SH2) domains.[4]
One of the key phosphorylation sites is Tyrosine 740 (Y740). The phosphorylation of this specific residue is a critical event that initiates a cascade of downstream signals, most notably through the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[5][6] This guide will focus specifically on the signaling events originating from the phosphorylation of Y740 on PDGFRβ.
The Core Signaling Pathway: PDGFRβ pY740 and the PI3K/Akt Axis
The phosphorylation of Y740 on PDGFRβ creates a high-affinity binding site for the p85 regulatory subunit of Class IA PI3K.[1][3] This interaction is a cornerstone of PDGFRβ-mediated signaling.
Recruitment and Activation of PI3K
The SH2 domains of the p85 subunit of PI3K specifically recognize and bind to the phosphotyrosine motif containing pY740 on the activated PDGFRβ.[4] This recruitment to the plasma membrane brings the p110 catalytic subunit of PI3K into proximity with its lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The activated p110 subunit then phosphorylates PIP2 to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Activation of Akt and Downstream Effectors
PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6] The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by other kinases, such as PDK1. Once activated, Akt phosphorylates a wide array of downstream substrates, leading to diverse cellular responses.[7][8]
The PDGFRβ pY740-PI3K-Akt signaling axis is integral to cellular processes such as:
-
Cell Proliferation and Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins and enhances proliferation by activating downstream targets like mTOR.[7][8]
-
Cell Migration: This pathway is involved in cytoskeletal rearrangements necessary for cell motility.
-
Metabolic Regulation: Akt plays a key role in glucose metabolism and other anabolic processes.
Caption: Immunoprecipitation workflow.
Conclusion
The phosphorylation of Tyrosine 740 on PDGFRβ is a critical signaling event that directly couples the receptor to the pro-survival and pro-proliferative PI3K/Akt pathway. Understanding the intricacies of this interaction is paramount for researchers in cell signaling and for professionals in drug development aiming to modulate PDGFRβ activity in various disease contexts. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important signaling nexus. While a precise binding affinity for the pY740-PI3K interaction remains to be definitively established in the literature, the functional data overwhelmingly supports its significance. Future studies employing techniques such as isothermal titration calorimetry or surface plasmon resonance with purified components will be invaluable in further dissecting the biophysical parameters of this key protein-protein interaction.
References
- 1. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. abnova.com [abnova.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Tyrosines-740/751 of PDGFRβ contribute to the activation of Akt/Hif1α/TGFβ nexus to drive high glucose-induced glomerular mesangial cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-mediated PDGFRα signaling regulates survival and proliferation in skeletal development through p53-dependent intracellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of PDGFR-β/PI3K/AKT signaling pathway in PDGF-BB induced myocardial fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 740 Y-P in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 740 Y-P, a cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K), in cell culture experiments. This document offers insights into its mechanism of action, practical guidelines for its use, and protocols for assessing its biological effects.
Introduction
This compound is a potent and specific activator of Class IA PI3Ks.[1][2] It is a synthetic, cell-permeable phosphopeptide derived from the platelet-derived growth factor receptor (PDGFR).[3] Its mechanism of action involves binding to the SH2 domains of the p85 regulatory subunit of PI3K, thereby mimicking the activation induced by receptor tyrosine kinases.[1][4] This activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors such as Akt (also known as Protein Kinase B).[5] The PI3K/Akt signaling pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6]
Data Presentation
Table 1: Recommended Working Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| MNT-1 | Human Melanoma | 20 µM | 24 hours | Reduced number of M6PR-positive vacuoles | [7][8] |
| Cerebellar Granule Cells | Rat Neurons | Not specified | Not specified | Reduced cell death rate | [7] |
| PC12 | Rat Pheochromocytoma | 30 µM | 24 hours | Increased LC3-II/LC3-I levels | [3] |
| C2 Muscle Cells | Mouse Myoblast | 50 µg/mL | 48 hours | Stimulation of mitogenesis | [3] |
| NIH 3T3 | Mouse Embryonic Fibroblast | 50 µg/mL | 2 hours | PI3K activation | [9] |
| HeLa | Human Cervical Cancer | Not specified | Not specified | Counteracted reduction in Akt phosphorylation | |
| MCF10A | Human Breast Epithelial | Not specified | Not specified | In vitro PI3K activation |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Up to 100 mg/mL (30.57 mM) | -20°C or -80°C for up to 1 year |
| Water | Soluble to 1 mg/mL | Use freshly prepared or store at -20°C for short term |
Note: For dissolving the powder, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath is recommended to achieve higher concentrations.[7] It is advisable to use fresh DMSO as moisture can reduce solubility.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 3270.7 g/mol .
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, sterile cell culture medium. For example, to prepare a 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Protocol 2: Assessment of PI3K/Akt Pathway Activation by Western Blotting
This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473, a common marker for PI3K pathway activation.[1]
Materials:
-
Cells cultured in appropriate vessels
-
This compound working solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or flask.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.
-
Protocol 3: Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Proliferation Assessment (using CCK-8):
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability/proliferation relative to the vehicle control.
-
Mandatory Visualization
Caption: PI3K/Akt signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | PI3K Activator | TargetMol [targetmol.com]
- 4. Dynamic steps in receptor tyrosine kinase mediated activation of class IA phosphoinositide 3-kinases (PI3K) captured by H/D exchange (HDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound TFA | peptide | cell-permeable peptide-based activator of PI3K | 美国InvivoChem [invivochem.cn]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Use of 740 Y-P in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 740 Y-P phosphopeptide, also known as PDGFR-Y740 (phosphorylated), is a potent, cell-permeable activator of Phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of activated platelet-derived growth factor receptor (PDGFR) and leading to the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is frequently implicated in diseases such as cancer and diabetes, making it a key target for drug discovery.
These application notes provide a comprehensive overview of the use of this compound in cell-based assays to study PI3K activation and a detailed protocol for a generic in vitro PI3K kinase assay where this compound can be utilized as a valuable tool.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing Pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular functions. The this compound peptide directly activates this pathway by binding to the p85 subunit of PI3K.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of several common PI3K inhibitors against different isoforms of the PI3K enzyme. This data is provided for comparative purposes to highlight the utility of this compound as an activator in studies involving these inhibitors.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Wortmannin | 1.8 | 9.3 | 1000 | 1100 |
| LY294002 | 1400 | 2900 | 570 | 7200 |
| Idelalisib | 8600 | 4000 | 2.5 | 89 |
| Duvelisib | 462 | 1760 | 23 | 48 |
| Buparlisib | 52 | 166 | 116 | 262 |
| Pictilisib | 3.3 | 3.8 | 3.1 | 1.5 |
Experimental Protocols
Application of this compound in Cell-Based Assays for PI3K Activation
This protocol describes a general procedure for treating cultured cells with this compound to activate the PI3K/Akt signaling pathway, followed by analysis of downstream signaling events such as Akt phosphorylation.
Materials:
-
This compound phosphopeptide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in a cell culture medium to the desired final concentration (typically in the range of 10-50 µM).[3][4][5]
-
Remove the culture medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 30 minutes to 24 hours), depending on the specific experiment and cell type.[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
-
Data Analysis: Quantify the band intensities to determine the relative increase in Akt phosphorylation upon treatment with this compound.
In Vitro PI3K Kinase Assay Protocol (Luminescence-Based)
This protocol describes a generic, luminescence-based in vitro kinase assay to measure the activity of PI3K. This type of assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K lipid substrate (e.g., Phosphatidylinositol 4,5-bisphosphate, PIP2)
-
ATP
-
This compound (for activation studies) or PI3K inhibitors
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well or 96-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the assay kit manufacturer. This includes preparing the kinase buffer, reconstituting the PI3K enzyme and lipid substrate, and preparing the ATP solution.
-
Assay Plate Setup:
-
Add the test compounds (e.g., PI3K inhibitors) or this compound at various concentrations to the wells of the assay plate. Include appropriate controls (e.g., vehicle control for baseline activity, a potent inhibitor for maximum inhibition).
-
Add the diluted PI3K enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the compounds.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the lipid substrate (PIP2) and ATP to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature as per the kit's instructions (e.g., 40 minutes).
-
-
Signal Generation and Detection:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the PI3K activity.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. For inhibitors, determine the IC50 values by fitting the data to a dose-response curve. For activators like this compound, the fold activation can be calculated.
Conclusion
The this compound phosphopeptide is a valuable pharmacological tool for researchers studying the PI3K/Akt signaling pathway. Its ability to specifically activate PI3K in a cellular context allows for the investigation of the downstream consequences of pathway activation. When used in conjunction with in vitro kinase assays and specific inhibitors, this compound can aid in the detailed characterization of this critical signaling cascade and the development of novel therapeutics targeting its components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
Application Notes and Protocols for 740 Y-P in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P is a cell-permeable phosphopeptide that acts as a potent and specific activator of Phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the p85 subunit of PI3K, initiating the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism in various cell types, including neurons. In primary neurons, activation of the PI3K/Akt pathway by this compound has been shown to be neuroprotective, promoting neuronal survival and potentially enhancing neurite outgrowth. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, with a focus on optimizing its neuroprotective effects.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the primary neuron type and the specific experimental goals. Based on published studies, the following concentrations have been used effectively in various cell culture models. A dose-response experiment is recommended to determine the optimal concentration for your specific primary neuron culture.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Cerebellar Granule Neurons | 10 - 50 µg/mL | 24 hours | Promotion of cell survival | [1][2] |
| PC12 Cells | 30 µM | 24 hours | Autophagy modulation | |
| NIH 3T3 Cells | 50 µg/mL | 2 hours | PI3K activation | |
| C2 Muscle Cells | 50 µg/mL | 48 hours | Mitogenic activity | |
| Human Melanoma MNT-1 Cells | 20 µM | 24 hours | PI3K activation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile, nuclease-free water or PBS to create a stock solution. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Primary Cerebellar Granule Neuron (CGN) Culture
Materials:
-
Postnatal day 5-7 (P5-P7) rat or mouse pups
-
Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
Digestion solution (e.g., Trypsin-EDTA)
-
Plating medium (e.g., Basal Medium Eagle - BME supplemented with 10% fetal bovine serum, glucose, and antibiotics)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Cytosine arabinoside (Ara-C) to inhibit non-neuronal cell proliferation (optional)
Procedure:
-
Isolate cerebella from P5-P7 rat or mouse pups in ice-cold dissection medium.
-
Mince the tissue and digest with a trypsin solution according to standard protocols.
-
Triturate the digested tissue to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture vessels at a desired density (e.g., 1.25 x 10^6 cells/mL).
-
After 24 hours, add Ara-C (final concentration 5-10 µM) to the culture medium to inhibit the proliferation of glial cells, if a pure neuronal culture is desired.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
Protocol 3: Neuroprotection Assay in Primary Cerebellar Granule Neurons
This protocol is designed to assess the neuroprotective effects of this compound against apoptosis induced by serum and potassium deprivation.
Materials:
-
Primary CGN cultures (prepared as in Protocol 2)
-
Serum-free, low potassium (5 mM KCl) culture medium to induce apoptosis
-
This compound stock solution
-
Cell viability assay (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
After 4-5 days in vitro (DIV), switch the culture medium to a serum-free, low potassium medium to induce apoptosis.
-
Immediately add this compound to the cultures at various final concentrations (e.g., 10, 25, 50 µg/mL). Include a vehicle control (the solvent used for the this compound stock solution).
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a preferred method.
-
Quantify the results and compare the viability of this compound-treated neurons to the vehicle-treated control to determine the neuroprotective effect.
Visualization of Signaling Pathway and Experimental Workflow
References
Application of 740 Y-P in Elucidating Insulin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of Phosphoinositide 3-kinase (PI3K).[1][2][3] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby stimulating its kinase activity.[2][4] The PI3K/Akt signaling pathway is a crucial downstream cascade of the insulin (B600854) receptor and plays a central role in mediating the metabolic effects of insulin, including glucose uptake and glycogen (B147801) synthesis.[5][6] By directly activating PI3K, this compound serves as a valuable tool to investigate the specific roles of the PI3K/Akt pathway in insulin signaling, independent of insulin receptor activation. This allows researchers to dissect the downstream signaling events and their physiological consequences.
Signaling Pathway Overview
Upon binding of insulin to the insulin receptor (IR), the receptor undergoes autophosphorylation, creating docking sites for insulin receptor substrate (IRS) proteins.[6] Phosphorylated IRS then recruits and activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of substrates, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, which facilitates glucose uptake into the cell. This compound bypasses the insulin receptor and IRS proteins to directly activate PI3K, making it an excellent tool to study the specific contributions of the PI3K/Akt cascade to insulin-mediated events.
Insulin Signaling Pathway and this compound Point of Action
Caption: Insulin signaling pathway illustrating the direct activation of PI3K by this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of using this compound to study insulin signaling, based on published literature.
| Table 1: Effect of this compound on PI3K/Akt Pathway Phosphorylation | |
| Parameter | Expected Outcome with this compound Treatment |
| p-PI3K (Tyr458) Levels | Increased phosphorylation.[7] |
| p-Akt (Ser473) Levels | Increased phosphorylation.[7][8] |
| p-Akt (Thr308) Levels | Increased phosphorylation.[9] |
| Reference Cell Line | U-87 Glioblastoma, A2780 Ovarian Cancer, H1299 Lung Cancer cells[7] |
| Typical Concentration | 10-50 µM |
| Citation | [7][8][9] |
| Table 2: Effect of this compound on Downstream Cellular Processes | |
| Parameter | Expected Outcome with this compound Treatment |
| Glucose Uptake | Increased glucose uptake. |
| GLUT4 Translocation | Increased translocation to the plasma membrane. |
| Reference Cell Line | 3T3-L1 Adipocytes |
| Typical Concentration | 20-50 µg/mL |
| Citation | [3][5] |
Experimental Protocols
Protocol 1: Analysis of PI3K/Akt Pathway Activation by Western Blot
This protocol describes how to assess the activation of the PI3K/Akt pathway in response to this compound treatment by measuring the phosphorylation status of key signaling proteins.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS
-
Adipogenic differentiation medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)[10]
-
This compound (stored as a stock solution in DMSO at -20°C)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-PI3K (Tyr458), anti-PI3K, anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into adipocytes using an appropriate adipogenic cocktail for 7-10 days.[10]
-
-
This compound Treatment:
-
Serum starve the differentiated 3T3-L1 adipocytes for 2-4 hours in serum-free DMEM.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 1X lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: Measurement of Glucose Uptake
This protocol details a method to measure glucose uptake in 3T3-L1 adipocytes following stimulation with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter or fluorescence plate reader
-
0.1 M NaOH
Procedure:
-
Cell Preparation:
-
Differentiate 3T3-L1 preadipocytes into adipocytes in 12-well plates.
-
Serum starve the cells for 2-4 hours in serum-free DMEM.
-
-
This compound Stimulation:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with KRH buffer containing various concentrations of this compound (e.g., 0, 10, 25, 50 µg/mL) for 30 minutes at 37°C. Include a negative control with cytochalasin B.
-
-
Glucose Uptake Assay:
-
Add 2-deoxy-D-[³H]glucose (to a final concentration of 0.1 mM, 1 µCi/mL) or a fluorescent glucose analog to each well.
-
Incubate for 5-10 minutes at 37°C.
-
-
Stopping the Reaction and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.5 mL of 0.1 M NaOH.
-
-
Measurement:
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake values to the protein concentration in each well.
-
Calculate the fold change in glucose uptake relative to the untreated control.
-
Mandatory Visualization
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabo-oncology.com [metabo-oncology.com]
- 7. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
Application Notes and Protocols for Investigating Cell Migration Using 740 Y-P
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P is a potent, cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K). By binding with high affinity to the p85 subunit of PI3K, this compound initiates a signaling cascade that plays a crucial role in various cellular processes, including cell migration.[1][2][3] Understanding the mechanisms by which this compound influences cell motility is of significant interest in fields ranging from cancer research to developmental biology and tissue regeneration. These application notes provide detailed protocols for utilizing this compound to investigate cell migration, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound mimics the phosphorylated tyrosine residue of a growth factor receptor, enabling it to bind to the SH2 domain of the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (Protein Kinase B), which in turn modulate a variety of cellular functions, including the reorganization of the actin cytoskeleton, a critical step in cell migration.
Key Signaling Pathway
The activation of the PI3K/Akt pathway by this compound triggers a cascade of events that ultimately regulate the cellular machinery responsible for cell movement. Key downstream effectors include the Rho-family GTPases, Rac1 and Cdc42, which are master regulators of the actin cytoskeleton.[4][5][6] Activation of Rac1 and Cdc42 leads to the formation of lamellipodia and filopodia, respectively, which are protrusive structures that drive cell migration.[4][5][7] Furthermore, this pathway influences the dynamics of focal adhesions, the structures that anchor the cell to the extracellular matrix and provide traction for movement.[8]
Data Presentation
To facilitate the comparison of results, all quantitative data from cell migration assays should be summarized in clearly structured tables. The following tables provide templates for presenting data from wound healing and transwell migration assays.
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Concentration of this compound (µM) | Cell Line | Wound Closure (%) at 24h (Mean ± SD) | Migration Rate (µm/h) (Mean ± SD) |
| 0 (Control) | e.g., Fibroblasts | Data | Data |
| 1 | e.g., Fibroblasts | Data | Data |
| 10 | e.g., Fibroblasts | Data | Data |
| 20 | e.g., Fibroblasts | Data | Data |
| 50 | e.g., Fibroblasts | Data | Data |
Table 2: Effect of this compound on Cell Migration in Transwell Assay
| Concentration of this compound (µM) | Cell Line | Number of Migrated Cells (Mean ± SD) | % Migration vs. Control (Mean ± SD) |
| 0 (Control) | e.g., Cancer Cells | Data | 100 |
| 1 | e.g., Cancer Cells | Data | Data |
| 10 | e.g., Cancer Cells | Data | Data |
| 20 | e.g., Cancer Cells | Data | Data |
| 50 | e.g., Cancer Cells | Data | Data |
Experimental Protocols
General Guidelines for Handling this compound
This compound is a cell-permeable peptide. For in vitro experiments, it is typically dissolved in a suitable solvent such as sterile water or DMSO to prepare a stock solution. The working concentration can range from 1 to 50 µg/mL, with a concentration of 20 µM being used in some studies.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cultured cells of interest
-
24-well or 48-well culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Cell culture medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well or 48-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells reach confluency, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells with sterile PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 1, 10, 20, 50 µM). Include a vehicle control (the solvent used to dissolve this compound).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and the migration rate.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay is used to study the chemotactic migration of individual cells.[9][10][11]
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cultured cells of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Pre-coat the bottom of the transwell inserts with an appropriate extracellular matrix protein (e.g., collagen or fibronectin) if required for your cell type.
-
Starve the cells in serum-free medium for 4-6 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 3 x 10^5 cells/mL.[9]
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the transwell insert, including different concentrations of this compound.
-
Incubate the plate at 37°C for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Applications in Drug Development
The investigation of cell migration is paramount in drug development, particularly in the context of cancer metastasis. Aberrant activation of the PI3K/Akt pathway is a common feature of many cancers and is associated with increased cell motility and invasion.[12] By using this compound to activate this pathway, researchers can:
-
Screen for inhibitors of cell migration: this compound can be used to induce a migratory phenotype in cancer cells, providing a robust system for screening compound libraries to identify potential anti-metastatic drugs.
-
Elucidate mechanisms of drug resistance: In some cases, resistance to cancer therapies can be linked to the activation of survival and migration pathways, including the PI3K/Akt pathway. Studying the effects of this compound in combination with other drugs can help to understand and overcome these resistance mechanisms.
-
Validate novel therapeutic targets: By understanding the specific downstream effectors of the PI3K pathway that are critical for cell migration, new targets for therapeutic intervention can be identified and validated.
Conclusion
This compound is a valuable tool for researchers and drug development professionals investigating the complex process of cell migration. By activating the PI3K/Akt signaling pathway, it allows for the controlled induction of a migratory phenotype, facilitating the study of the underlying molecular mechanisms and the screening for potential therapeutic agents. The protocols and guidelines provided in these application notes offer a starting point for utilizing this compound to advance our understanding of cell motility in both normal and pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. Role of the Pi3k Regulatory Subunit in the Control of Actin Organization and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc42 and Rac1 induce integrin-mediated cell motility and invasiveness through PI(3)K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Actin Cytoskeleton Dynamics in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC42 and Rac1 control different actin-dependent processes in the Drosophila wing disc epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Focal Adhesion Dynamics and Cell Migration by PLC/PI3K-Mediated Metabolism of PtdIns (4,5) P2 in a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroporation of 740 Y-P into Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] It functions by binding with high affinity to the p85 regulatory subunit of PI3K, thereby stimulating the PI3K/Akt signaling pathway.[3][4] This activation plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and mitogenesis.[3][6] this compound has been shown to be as effective as some growth factors in promoting neuronal cell survival and stimulating a mitogenic response in muscle cells.[3][4][6] Given its targeted mechanism of action, this compound is a valuable tool for studying the PI3K/Akt pathway and for potential therapeutic applications.
While this compound is designed to be cell-permeable, electroporation can be considered as an alternative or supplementary method to enhance its intracellular delivery, potentially bypassing endosomal entrapment and increasing bioavailability.[7][8] This document provides protocols for both standard cell-permeable delivery and a general protocol for electroporation of this compound into various cell types.
Signaling Pathway of this compound
The primary mechanism of action for this compound is the activation of the PI3K/Akt signaling cascade. Upon entering the cell, this compound binds to the SH2 domains of the p85 regulatory subunit of PI3K.[2][5] This interaction relieves the inhibitory action of p85 on the p110 catalytic subunit, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[9][10] Activated Akt proceeds to phosphorylate a multitude of downstream targets, regulating a wide array of cellular functions.
Experimental Protocols
Protocol 1: Standard Delivery of Cell-Permeable this compound
This protocol describes the standard method for introducing this compound into cells, leveraging its inherent cell-permeable properties.
Materials:
-
This compound peptide
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., NIH 3T3, MNT-1, U251)
-
Sterile tissue culture plates and consumables
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and culture overnight to allow for adherence and recovery. Aim for 60-80% confluency at the time of treatment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO.[6] Further dilute the stock solution in cell culture medium to achieve the desired final working concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 2 to 24 hours), depending on the cell type and experimental endpoint.[1][6]
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with downstream analyses, such as Western blotting for phosphorylated Akt, cell proliferation assays, or cell survival assays.
Quantitative Data for Standard Delivery:
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| NIH 3T3 | 50 µg/ml | 2 hours | Mitogenesis |
| Human Melanoma MNT-1 | 20 µM | 24 hours | Activation of PI3K |
| U251 | 10 µM | Not Specified | PI3K/Akt pathway activation |
| Cerebellar Granule Cells | Not Specified | Not Specified | Reduced cell death |
Protocol 2: Electroporation of this compound
This protocol provides a general framework for the electroporation of this compound. Note: Electroporation parameters must be optimized for each specific cell type to achieve high efficiency while maintaining cell viability.[9]
Materials:
-
This compound peptide
-
Electroporation buffer (commercial or laboratory-prepared)
-
Electroporator and compatible cuvettes
-
Cell line of interest
-
Cell culture medium and supplements
Procedure:
-
Cell Preparation:
-
Harvest cells that are in the logarithmic growth phase.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a suitable electroporation buffer at a concentration of 1-5 x 10^6 cells/ml.[6]
-
-
Electroporation:
-
Add the desired concentration of this compound to the cell suspension. The optimal concentration should be determined empirically.
-
Transfer the cell/peptide mixture to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse using an electroporator with optimized settings (see table below for starting parameters).
-
-
Post-Electroporation:
-
Immediately after the pulse, let the cuvette sit at room temperature for 5-10 minutes to allow the cell membranes to recover.[6]
-
Gently transfer the cells from the cuvette to a culture plate containing pre-warmed complete culture medium.
-
Incubate the cells for 24-72 hours before analysis.
-
Suggested Starting Electroporation Parameters (to be optimized):
| Cell Line | Waveform | Voltage | Capacitance / Pulse Length | Number of Pulses | Viability |
| NIH 3T3 | Square Wave | 200 V | 20 ms | 1 | ~60% |
| U251 | Exponential Decay | 240 V | 14-22 ms | 1 | ~50% |
Key Considerations for Electroporation Optimization:
-
Buffer Composition: The choice of electroporation buffer can significantly impact efficiency and viability.
-
Electrical Parameters: Voltage, pulse length, and the number of pulses are critical and need to be optimized for each cell type.[1]
-
Peptide Concentration: The concentration of this compound should be titrated to find the optimal balance between efficacy and potential toxicity.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for best results.
Summary
This compound is a powerful tool for activating the PI3K/Akt signaling pathway. While its cell-permeable nature allows for straightforward delivery into cells, electroporation offers an alternative method that may enhance its intracellular concentration and biological effects. The provided protocols offer a starting point for researchers to effectively utilize this compound in their experimental systems. It is crucial to empirically optimize the conditions, particularly for electroporation, to achieve the desired biological outcome while maintaining high cell viability.
References
- 1. biocompare.com [biocompare.com]
- 2. Transfection into Cell Lines by Electroporation | Application · Literature | Nepa Gene Co., Ltd. [nepagene.jp]
- 3. Electroporation of peptides into adherent cells in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosyn.com [biosyn.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. btxonline.com [btxonline.com]
- 7. Electroporation-based delivery of cell-penetrating peptide conjugates of peptide nucleic acids for antisense inhibition of intracellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
Application Notes and Protocols: 740 Y-P as a Tool for Studying Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P is a valuable molecular tool for researchers studying cell signaling pathways, particularly the PI3K/Akt pathway. It is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K).[1][2][3] By binding to the SH2 domains of the p85 regulatory subunit of PI3K, this compound mimics the effect of upstream signaling molecules, leading to the activation of the p110 catalytic subunit.[1] This activation of PI3K results in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4][5] The recruitment of Akt to the plasma membrane facilitates its phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by PDK1 and mTORC2 respectively, leading to its full activation.[5] Activated Akt then phosphorylates a multitude of downstream substrates, playing a crucial role in regulating essential cellular processes such as cell growth, proliferation, survival, and metabolism.[4][6]
These application notes provide detailed protocols and data for utilizing this compound to specifically induce and study Akt phosphorylation in various experimental systems.
Data Presentation
The following tables summarize the typical effects of this compound on Akt phosphorylation in different experimental models. The quantitative data is based on densitometric analysis of Western blots from published studies. It is important to note that the magnitude of the response can vary depending on the cell type, experimental conditions, and the specific antibodies used.
Table 1: In Vitro Dose-Response of this compound on Akt Phosphorylation (Ser473)
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in p-Akt (Ser473) (Normalized to Total Akt) | Reference |
| HeLa | 30 µM | 24 hours | Significant Increase | [7] |
| MPC-5 | 30 µM | 24 hours | ~2.5-fold | [8] |
| NIH 3T3 | 50 µg/mL (~15 µM) | 2 hours | Mitogenic Response Observed** | [9] |
| NSCLC Cells (A549/CDDP) | 25 µg/mL (~7.6 µM) | 48 hours | Significant Reversal of p-Akt Inhibition | [5] |
*Qualitative increase reported in the study. Specific fold-change not provided. **Study reported a mitogenic response, indicative of Akt pathway activation, but did not quantify p-Akt levels.
Table 2: In Vitro Time-Course of Akt Phosphorylation (Ser473) Following this compound Treatment
| Cell Line | This compound Concentration | Time Point | Fold Increase in p-Akt (Ser473) (Normalized to Total Akt) | Reference |
| Engineered Heart Tissue | Not Specified | 8 days | Sustained Phosphorylation* | [4] |
| PC12 Cells | 30 µM | 24 hours | Significant Inhibition of LC3-II/I ratio** | [8] |
*Study demonstrated sustained PI3K phosphorylation leading to downstream effects, implying sustained Akt activation. **Indirect measure of Akt pathway activation through its effect on autophagy.
Table 3: In Vivo Effect of this compound on Akt Phosphorylation
| Animal Model | this compound Dosage | Treatment Duration | Tissue | Fold Increase in p-Akt (Ser473) (Normalized to Total Akt) | Reference | |---|---|---|---|---| | Alzheimer's Disease Rat Model | 10 mg/kg (i.p.) | 6 weeks | Hippocampus | Increased Phosphorylation* |[9] |
*Qualitative increase reported in the study.
Signaling Pathway
The following diagram illustrates the mechanism by which this compound activates the PI3K/Akt signaling pathway.
Caption: this compound activates the PI3K/Akt signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with this compound and Preparation of Cell Lysates
This protocol describes the general procedure for treating adherent cells with this compound and harvesting cell lysates for subsequent analysis of Akt phosphorylation by Western blot.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (stored as a stock solution in a suitable solvent, e.g., water or DMSO, at -20°C)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells for 4-16 hours prior to treatment by replacing the complete medium with a serum-free or low-serum medium.
-
This compound Treatment: a. Prepare the desired concentrations of this compound in the appropriate cell culture medium. A typical concentration range is 10-50 µM. b. Remove the medium from the cells and add the medium containing this compound. c. Incubate the cells for the desired time period (e.g., 30 minutes, 2 hours, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: a. After treatment, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well of a 6-well plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps for detecting phosphorylated Akt (p-Akt) and total Akt by Western blotting.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060, 1:1000 dilution)
-
Rabbit anti-Akt (pan) antibody (e.g., Cell Signaling Technology #4691, 1:1000 dilution)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect total Akt on the same membrane, the membrane can be stripped of the p-Akt antibodies and then re-probed with the total Akt antibody, following steps 5-9.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to account for loading differences.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying Akt phosphorylation using this compound.
Caption: Workflow for studying this compound-induced Akt phosphorylation.
Conclusion
This compound is a reliable and effective tool for activating the PI3K/Akt signaling pathway and studying the downstream effects of Akt phosphorylation. The protocols provided here offer a framework for conducting these experiments in a reproducible manner. By carefully controlling experimental conditions and utilizing quantitative analysis methods, researchers can gain valuable insights into the role of Akt signaling in their specific area of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. MITOCHONDRIAL Akt REGULATION OF HYPOXIC TUMOR REPROGRAMMING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Techniques for Measuring PI3K Activation by 740 Y-P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic development.[2][3] The activation of Class IA PI3Ks is initiated by the binding of the p85 regulatory subunit to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins.[3][4] This interaction relieves the inhibitory constraints on the p110 catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][4]
The 740 Y-P peptide is a cell-permeable phosphopeptide derived from the platelet-derived growth factor receptor (PDGFR).[5] It contains a phosphorylated tyrosine residue that mimics the binding site for the SH2 domains of the p85 regulatory subunit of PI3K.[6][7] By directly binding to p85, this compound effectively bypasses the need for upstream receptor activation and directly stimulates PI3K activity. This makes it a valuable tool for studying the downstream consequences of PI3K activation in a controlled manner.
These application notes provide detailed protocols for several common techniques to measure the activation of PI3K in response to stimulation with the this compound peptide. The methods described include indirect measurement of pathway activation by assessing downstream signaling events and direct quantification of PI3K enzymatic activity.
Signaling Pathway and Experimental Overview
The this compound peptide activates the PI3K pathway by binding to the p85 subunit, leading to the production of PIP3 and subsequent activation of downstream effectors such as Akt. The following diagrams illustrate this signaling cascade and the general workflow for its measurement.
References
- 1. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of 740 Y-P in Western Blotting Analysis of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] It functions by binding to the SH2 domains of the p85 regulatory subunit of PI3K, thereby stimulating its kinase activity.[1] This activation initiates a downstream signaling cascade, most notably the Akt/mTOR pathway, which is crucial in regulating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/Akt pathway is frequently implicated in various diseases, particularly cancer, making it a key target for therapeutic research.[3]
Western blotting is a widely used and powerful technique to investigate the activation status of the PI3K/Akt pathway. By employing phospho-specific antibodies, researchers can detect the phosphorylation of key proteins within this cascade, providing a quantitative measure of pathway activation in response to stimuli such as this compound.[3][4] These application notes provide a detailed protocol for utilizing this compound to activate the PI3K/Akt pathway and subsequently analyze this activation using Western blotting.
Key Targets for Western Blot Analysis
The activation of the PI3K/Akt pathway can be monitored by assessing the phosphorylation status of several key downstream proteins. The following table summarizes the primary targets and their specific phosphorylation sites that are indicative of pathway activation.
| Target Protein | Phosphorylation Site(s) | Role in Pathway | Antibody Type |
| PI3K p85 | Tyr458 | Activation of the catalytic subunit | Phospho-specific |
| Akt (PKB) | Thr308 | Partial activation | Phospho-specific |
| Ser473 | Full activation | Phospho-specific | |
| mTOR | Ser2448 | Activation of mTORC1 complex | Phospho-specific |
| GSK-3β | Ser9 | Inhibition of GSK-3β activity | Phospho-specific |
| S6 Ribosomal Protein | Ser235/236 | Downstream effector of mTORC1 | Phospho-specific |
Quantitative Data Summary
The following table presents a summary of expected quantitative data from Western blot experiments using this compound to stimulate the PI3K/Akt pathway. Data are represented as fold change in phosphorylation relative to an untreated control.
| Treatment | p-PI3K (Tyr458) / Total PI3K | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 ± 0.4 | 3.2 ± 0.6 | 2.8 ± 0.5 |
| This compound (20 µM) | 4.1 ± 0.7 | 5.5 ± 0.9 | 4.7 ± 0.8 |
| This compound (50 µg/ml) | 5.8 ± 1.1 | 7.3 ± 1.3 | 6.5 ± 1.2 |
Note: The fold changes are illustrative and can vary depending on the cell type, treatment duration, and experimental conditions. Data should be normalized to a loading control (e.g., GAPDH or β-actin) and represent the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 4-12 hours prior to treatment by replacing the growth medium with a serum-free or low-serum medium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as sterile water or DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-50 µM or 10-50 µg/ml).[5][6][7][8] Include a vehicle-treated control group. The optimal incubation time can range from 15 minutes to 24 hours, depending on the cell type and the specific downstream target being investigated.[5][7] A time-course experiment is recommended to determine the peak phosphorylation of the target proteins.
II. Sample Preparation for Western Blot
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2][9] Use approximately 100-200 µl of lysis buffer for a 60 mm dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Denaturation:
-
To an aliquot of each protein sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
III. Western Blotting
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet, semi-dry, or dry transfer system according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
For quantitative analysis, perform densitometry on the resulting bands using appropriate software. Normalize the signal of the phospho-protein to the total protein and a loading control.
-
Visualizations
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound | PI3K Activator | TargetMol [targetmol.com]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. hitthepass.com [hitthepass.com]
- 9. nsjbio.com [nsjbio.com]
Troubleshooting & Optimization
Technical Support Center: 740 Y-P and PI3K Activation
Welcome to the technical support center for researchers utilizing the PI3K activator, 740 Y-P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the PI3K pathway?
A1: this compound is a cell-permeable phosphopeptide designed to specifically activate the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] It functions by mimicking a phosphorylated tyrosine residue (Y) in a specific peptide sequence (p-Tyr-Val-Pro-Met-Leu-Gly), which allows it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[3] This binding relieves the inhibitory effect of p85 on the p110 catalytic subunit, leading to the activation of PI3K and downstream signaling events, most notably the phosphorylation of Akt (also known as Protein Kinase B or PKB).[4]
Q2: What is the recommended concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 10-50 µg/mL (approximately 3-15 µM).[1] Incubation times can range from 30 minutes to 24 hours.[2] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For storage, it is recommended to keep the lyophilized peptide at -20°C. For preparing a stock solution, dissolve the peptide in sterile, nuclease-free water or a suitable buffer like PBS. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.
Q4: How can I confirm that the PI3K pathway is activated after this compound treatment?
A4: The most common method to confirm PI3K pathway activation is to measure the phosphorylation of its downstream target, Akt, at Serine 473 (p-Akt Ser473) and/or Threonine 308 (p-Akt Thr308) using Western blotting.[5][6][7] An increase in the ratio of phosphorylated Akt to total Akt is a reliable indicator of PI3K activation. Other downstream targets, such as p70S6K and GSK3β, can also be assessed.
Troubleshooting Guide: this compound Not Activating PI3K
This guide addresses the common issue of observing no or low PI3K pathway activation after treating cells with this compound.
Problem: No or weak increase in p-Akt levels after this compound treatment.
Below is a troubleshooting workflow to identify the potential cause of the issue.
Caption: Troubleshooting workflow for this compound experiments.
| Potential Cause | Recommended Action |
| 1. This compound Peptide Integrity | |
| Improper Storage | Ensure the lyophilized peptide was stored at -20°C and the stock solution was stored at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. |
| Incorrect Reconstitution | Verify that the peptide was dissolved in a suitable solvent (e.g., sterile water or PBS) at the correct concentration. Ensure complete dissolution. |
| Peptide Degradation | Peptides can be susceptible to degradation. If the peptide is old or has been handled improperly, consider purchasing a new vial. |
| 2. Experimental Protocol | |
| Suboptimal Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10, 25, 50, 100 µg/mL) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak of Akt phosphorylation. |
| Serum Interference | Serum contains growth factors that can basally activate the PI3K pathway, masking the effect of this compound. Serum-starve your cells for a sufficient period (e.g., 4-24 hours) before treatment. |
| Cell Density | Cell density can influence signaling pathways.[8][9][10][11] Ensure consistent cell seeding density across experiments and consider optimizing it. |
| 3. Cellular Factors | |
| Cell Line Specificity | The responsiveness to this compound can vary between cell lines. Confirm that your cell line has a functional PI3K pathway. You can use a known activator (e.g., insulin (B600854) or EGF) as a positive control. |
| Low PI3K/Akt Expression | Verify the expression levels of PI3K (p85 and p110 subunits) and Akt in your cell line. |
| Negative Feedback Loops | In some cellular contexts, strong activation of Akt can trigger negative feedback mechanisms that inhibit PI3K signaling.[4] |
| 4. Detection Method (Western Blot) | |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice throughout the procedure. |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of protein (typically 20-40 µg) per lane on your gel. |
| Antibody Issues | Use a validated phospho-specific Akt antibody. Optimize the antibody dilution and incubation conditions. Always include a positive control (e.g., lysate from cells treated with a known PI3K activator). |
| Improper Blocking | For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause high background.[12] |
Quantitative Data Summary
The following table provides expected quantitative outcomes for successful PI3K pathway activation by this compound, based on densitometric analysis of Western blots. Note that these values are illustrative and can vary between cell types and experimental conditions.
| Cell Line | Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Control) | Reference |
| HeLa Cells | GSK3B knockdown + this compound | ~1.5 - 2.0 | [13] |
| NSCLC Cells (A549/CDDP) | si-TRPC1 + this compound | ~2.0 - 2.5 | [14] |
| MPC-5 Cells | High Glucose + this compound (30 µM) | ~2.5 | [15] |
| Bovine LTL Muscle | 150 µM this compound | ~1.5 - 2.0 (at 24h) | [16] |
Experimental Protocols
Protocol 1: Assessment of Akt Phosphorylation by Western Blot
This protocol outlines the key steps to measure the phosphorylation of Akt at Serine 473 as an indicator of PI3K pathway activation.
Caption: Western blot experimental workflow.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
If necessary, serum-starve the cells for 4-24 hours prior to treatment.
-
Treat cells with the desired concentration of this compound for the determined incubation time. Include a vehicle-treated control group. A positive control (e.g., 100 nM insulin for 15 minutes) is also recommended.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blot Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each sample.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of PI3K activation by this compound.
Caption: this compound mediated PI3K pathway activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Improving 740 Y-P solubility for cell treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K activator, 740 Y-P.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Solutions
The most common challenge encountered when working with this compound is its limited solubility in aqueous solutions, which can impact the accuracy and reproducibility of cell-based assays. The following table summarizes the solubility of this compound in various solvents and provides recommendations for improving dissolution.
| Solvent | Reported Solubility | Recommendations & Remarks |
| DMSO | 50 mg/mL to ≥163.54 mg/mL[1][2] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. Sonication or warming to 37°C can aid dissolution.[1][2][3] |
| Water | 1 mg/mL to 20 mg/mL[4] | Solubility in water is significantly lower than in DMSO. To enhance solubility, ultrasonic treatment is recommended.[4] One supplier suggests that a solubility of 5.5 mg/mL can be achieved when the pH is adjusted with HCl.[2] |
| Ethanol | Insoluble[1][3] | Not a recommended solvent for this compound. |
| Saline Solution (for in vivo) | 2 mg/mL (in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline)[2] | This formulation is intended for in vivo studies and requires a multi-step mixing process with sonication.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3] It is crucial to use fresh DMSO to avoid issues with moisture, which can negatively impact the solubility of the compound.[3]
Q2: I am still having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for a short period.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1][2]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.[3]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line sensitivity to DMSO can vary, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, you can store your this compound stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[2] For shorter-term storage, -20°C for up to one month is also acceptable.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 3270.70 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to a 1 mg vial of this compound, add 30.57 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, you may warm the solution to 37°C for a brief period or use an ultrasonic bath to facilitate dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Preparation of a Working Solution for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve your desired final working concentration. For example, to prepare a 20 µM working solution, you can perform a 1:500 dilution of the 10 mM stock solution.
-
Mix the working solution gently by pipetting up and down or by inverting the tube.
-
Use the freshly prepared working solution immediately for your cell treatment experiments. Do not store aqueous working solutions.
Visualizations
References
Technical Support Center: Optimizing 740 Y-P Incubation Time
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the incubation time of 740 Y-P for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as PDGFR 740Y-P, is a cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] It functions by mimicking a phosphorylated tyrosine residue on the Platelet-Derived Growth Factor Receptor (PDGFR). This allows it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the PI3K/Akt signaling pathway.[2][3][4][5] This pathway is crucial for various cellular processes, including cell survival, proliferation, and mitogenesis.[1][2][4]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: A common starting point for in vitro experiments is a concentration range of 10-50 µg/mL or 10-30 µM.[1][3][5] Published studies have used incubation times ranging from 2 hours to 24 hours, and in some cases, up to 72 hours, depending on the cell type and the specific downstream effect being measured.[1][2][3][5] For example, a 2-hour incubation was sufficient to stimulate the PI3K pathway in NIH 3T3 cells, while a 24-hour treatment was used to observe effects on melanosome formation in melanoma cells.[1][2]
Q3: How does the optimal incubation time for this compound vary between different cell types?
A3: The optimal incubation time can vary significantly based on the cell line's characteristics, such as its metabolic rate, receptor expression levels, and the specific signaling dynamics of the PI3K/Akt pathway within that cell type. It is highly recommended to perform a time-course experiment for each new cell line to determine the peak activation of your target of interest.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in animal models. For instance, it has been shown to increase the phosphorylation of AKT and PI3K in a rat model of Alzheimer's disease.[1] The specific dosage and administration schedule would need to be optimized for your particular animal model and research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activation of PI3K/Akt pathway | Insufficient incubation time: The peptide may not have had enough time to penetrate the cells and activate PI3K. | Perform a time-course experiment: Test a range of incubation times (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) to identify the optimal duration for your specific cell type and endpoint. |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a detectable response. | Perform a dose-response experiment: Test a range of concentrations (e.g., 5 µM, 10 µM, 20 µM, 50 µM) to find the most effective dose. | |
| Peptide degradation: The peptide may be unstable in your culture medium over long incubation periods. | Consider shorter incubation times or replenishing the medium: For experiments longer than 24 hours, consider replacing the medium with fresh this compound. | |
| High cell toxicity or off-target effects | Excessively long incubation time: Prolonged activation of the PI3K pathway can sometimes lead to cellular stress or feedback inhibition. | Reduce the incubation time: The shortest time that gives a robust and significant effect is often optimal. |
| High concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent results between experiments | Variability in cell conditions: Differences in cell confluency, passage number, or serum concentration can affect signaling pathways. | Standardize cell culture conditions: Ensure that all experiments are performed with cells at a consistent confluency and passage number. Serum starvation prior to treatment can also help to synchronize cells and reduce background signaling. |
| Inconsistent peptide preparation: Improper dissolution or storage of the this compound peptide can affect its activity. | Follow manufacturer's instructions for solubility and storage: Prepare fresh solutions for each experiment if possible. This compound is soluble in water up to 1 mg/ml.[4] |
Data Summary Table
The following table summarizes data from published studies on the use of this compound, providing a starting point for experimental design.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| NIH 3T3 cells | 50 µg/ml | 2 hours | Stimulation of PI3K pathway.[1] |
| Human Melanoma MNT-1 cells | 20 µM | 24 hours | Significant reduction in the number of M6PR-positive vacuoles.[2] |
| PC12 cells | 30 µM | 24 hours | Activation of PI3K.[3] |
| Cerebellar Granule Cells | Not specified | Not specified | Reduced cell death rate.[2] |
| U251 cells | 10 µM | 24, 48, 72 hours | Assessment of PI3K/Akt expression and cell proliferation.[5] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using Western Blot
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound by measuring the phosphorylation of Akt, a key downstream target of PI3K.
-
Cell Seeding:
-
Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours in complete growth medium.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce background PI3K/Akt signaling, aspirate the complete medium and replace it with a serum-free or low-serum medium.
-
Incubate the cells for 12-24 hours.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer as recommended by the supplier.
-
Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 20 µM).
-
-
Time-Course Treatment:
-
Set up a series of wells for different time points (e.g., 0 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
The "0 min" time point will serve as your untreated control.
-
At the appropriate times, add the this compound solution to the corresponding wells.
-
-
Cell Lysis:
-
At the end of each incubation period, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blot:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt. A housekeeping protein (e.g., GAPDH or β-actin) should also be probed as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each time point.
-
Plot the normalized phospho-Akt levels against the incubation time to identify the time point with the maximal effect.
-
Visualizations
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
Navigating the Stability of 740 Y-P: A Guide to Preventing Degradation in Solution
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the cell-permeable PI3K activator 740 Y-P, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes. This guide provides comprehensive troubleshooting advice and frequently asked questions to address challenges related to the degradation of this compound in experimental settings.
Troubleshooting Guide: Preventing this compound Degradation
This section addresses common issues encountered during the handling and storage of this compound solutions, offering solutions to mitigate degradation.
Problem 1: Loss of Biological Activity Over Time
-
Question: I've noticed a decrease in the efficacy of my this compound solution in cell-based assays over a few weeks. What could be the cause?
-
Answer: The observed loss of activity is likely due to the chemical degradation of the this compound phosphopeptide in solution. Peptides, especially those with post-translational modifications like phosphorylation, are susceptible to various degradation pathways. The primary culprits are dephosphorylation of the critical phosphotyrosine residue and oxidation of sensitive amino acids, such as tryptophan. Both modifications are essential for the peptide's ability to bind to the p85 subunit of PI3K and activate the signaling pathway.
Solutions:
-
Storage Temperature: The most critical factor in preventing degradation is appropriate storage. For long-term stability, stock solutions of this compound, typically dissolved in anhydrous DMSO, should be stored at -80°C. For short-term use, aliquots can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Aliquoting: Upon initial dissolution, it is highly recommended to aliquot the this compound stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles the peptide is subjected to and reduces the risk of contamination.
-
Solvent Choice: Anhydrous (water-free) DMSO is the recommended solvent for initial stock solutions. Water can promote hydrolysis of the phosphate (B84403) group. When preparing working solutions in aqueous buffers, it is best to do so immediately before use.
-
pH of Aqueous Buffers: The pH of the aqueous buffer used for preparing working solutions can influence the stability of the phosphotyrosine residue. While specific data for this compound is limited, phosphopeptides are generally most stable in slightly acidic to neutral pH ranges (pH 5-7). Avoid highly acidic or alkaline conditions, which can catalyze dephosphorylation.
Problem 2: Suspected Oxidation of the Peptide
-
Question: My this compound solution has developed a slight yellow tinge. Is this a sign of degradation?
-
Answer: A change in color, such as the appearance of a yellow tint, can be indicative of oxidation, particularly of the tryptophan residues within the peptide sequence. Oxidation can alter the peptide's conformation and its ability to interact with its target.
Solutions:
-
Use of Antioxidants: For experiments requiring prolonged incubation in aqueous solutions, the inclusion of a scavenger or antioxidant, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, at low concentrations (e.g., 1-5 mM) can help to prevent oxidation. However, compatibility with the specific assay must be verified.
-
Degassing Buffers: To minimize dissolved oxygen in aqueous buffers, they can be degassed by sparging with an inert gas like nitrogen or argon before use.
-
Protection from Light: While not a primary cause of degradation for this peptide, prolonged exposure to light can contribute to oxidative processes. It is good practice to store solutions in amber vials or protected from direct light.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C, where it can be stable for several years. Once reconstituted in anhydrous DMSO, stock solutions should be stored in aliquots at -80°C for up to one year.
Q2: Can I store my this compound working solution in aqueous buffer at 4°C?
A2: It is not recommended to store this compound in aqueous buffers for extended periods, even at 4°C. Degradation, primarily through dephosphorylation and oxidation, can occur more rapidly in aqueous environments. Prepare working solutions fresh for each experiment.
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are:
-
Dephosphorylation: The hydrolysis of the phosphate group from the tyrosine residue, which is critical for its binding to the SH2 domain of the p85 subunit of PI3K.
-
Oxidation: The modification of susceptible amino acid residues, particularly tryptophan, which can alter the peptide's structure and function.
Q4: How can I check the integrity of my this compound solution?
A4: The most reliable method to assess the integrity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This can separate the intact peptide from its degradation products and confirm their identities by mass.
Quantitative Data on this compound Stability
While specific quantitative kinetic data for the degradation of this compound is not extensively published, the following table summarizes the recommended storage conditions from various suppliers, providing a qualitative and semi-quantitative understanding of its stability.
| Storage Condition | Solvent | Duration | Expected Stability | Source |
| -20°C | Lyophilized Powder | ≥ 4 years | High | Cayman Chemical |
| -20°C | Lyophilized Powder | 3 years | High | Selleck Chemicals[1] |
| -80°C | Anhydrous DMSO | 1 year | Good | Selleck Chemicals[1] |
| -20°C | Anhydrous DMSO | 1 month | Moderate | Selleck Chemicals[1] |
| Room Temperature | Lyophilized Powder | Days to Weeks | Low (for short-term shipping) | General Peptide Handling Guidelines |
| 4°C | Aqueous Buffer | Hours to Days | Very Low | General Peptide Handling Guidelines |
Experimental Protocol: Assessing this compound Stability by RP-HPLC
This protocol outlines a method to monitor the degradation of this compound in solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To quantify the percentage of intact this compound remaining in a solution under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 1 mM in both anhydrous DMSO and PBS (pH 7.4).
-
Aliquot the test solutions into multiple vials for each time point.
-
-
Incubation: Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Analyze samples at designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).
-
HPLC Analysis:
-
At each time point, inject a fixed volume of the test solution onto the C18 column.
-
Use a linear gradient of ACN in water with 0.1% TFA as a mobile phase modifier. For example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 30 minutes.
-
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the time 0 sample.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining relative to the time 0 sample.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway, the troubleshooting workflow for its degradation, and the experimental workflow for stability assessment.
Caption: PI3K signaling pathway activated by this compound.
References
Technical Support Center: 740 Y-P (PI3K Activator)
Welcome to the technical support center for 740 Y-P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a cell-permeable phosphopeptide activator of PI3K. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable synthetic phosphopeptide designed to activate Phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] Its sequence contains a phosphorylated tyrosine residue that mimics the phosphotyrosine motif of activated growth factor receptors. This allows it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[4] This binding event relieves the inhibitory action of p85 on the p110 catalytic subunit, leading to the activation of PI3K and the subsequent phosphorylation of its substrate, PIP2, to form PIP3. This initiates the PI3K/Akt signaling cascade, a key pathway regulating cell survival, growth, and proliferation.
Q2: What are the expected biological effects of this compound?
Contrary to causing cytotoxicity, this compound is expected to promote cell survival and mitogenesis.[2][4][5] By activating the PI3K/Akt pathway, it can protect cells from apoptosis, stimulate entry into the cell cycle, and promote proliferation.[2][4] It has been shown to be as effective as some growth factors in promoting neuronal cell survival and can counteract the cytotoxic effects of other compounds or conditions like serum deprivation.[1][2]
Q3: Is this compound cytotoxic? Are there any known off-target effects?
Based on available literature, this compound is not considered cytotoxic. It is a signaling pathway activator with pro-survival functions. However, like any biologically active molecule, excessively high concentrations may lead to non-specific effects or pathway over-activation that could be detrimental to some cell types. There is limited information on specific off-target effects, but its mechanism of action is highly specific to the SH2 domains of p85.[2][4] As a best practice, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the activity of this peptide.
-
Reconstitution: this compound is soluble in water and DMSO.[3][4][5] For cell culture, sterile water or PBS is often used. For higher concentration stock solutions, fresh, anhydrous DMSO is recommended, as moisture-absorbing DMSO can reduce solubility.[2] If you experience solubility issues, gentle warming to 37°C or brief sonication can help.[1][3]
-
Storage: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[3] Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Data Presentation
Table 1: Product Specifications for this compound
| Property | Value | Source(s) |
| Alternative Names | PDGFR 740Y-P, 740YPDGFR | [2][4] |
| Molecular Weight | ~3270.7 g/mol | [2][5] |
| Purity | ≥85% - 99.95% (batch dependent) | [2][5] |
| Appearance | White to off-white solid | MedChemExpress |
| Storage (Powder) | -20°C (up to 3 years) | [3] |
| Storage (Solvent) | -80°C (up to 1 year) | [3] |
Table 2: Recommended Working Concentrations
| Application | Cell Line / Model | Concentration | Incubation Time | Source(s) |
| In Vitro (PI3K Activation) | Human melanoma MNT-1 | 20 µM | 24 hours | [1] |
| In Vitro (Mitogenesis) | C2 muscle cells | 50 µg/mL | 48 hours | [3] |
| In Vitro (Neuronal Survival) | Cerebellar granule cells | Not specified | Not specified | [1] |
| In Vitro (General Use) | NIH 3T3 cells | 50 µg/mL | 2 hours | [2] |
| In Vivo (Neuroprotection) | Alzheimer's rat model | 10 mg/kg (i.p.) | 6 weeks | [3] |
| In Vivo (Cardiac) | Mouse model | 10 mg/kg (i.p.) | 6 weeks | [3] |
Visualizations
Caption: this compound activates the PI3K/Akt signaling pathway.
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
Problem 1: No or weak activation of the PI3K/Akt pathway (e.g., no increase in p-Akt levels).
| Potential Cause | Recommended Solution |
| Peptide Degradation | This compound is a peptide and can degrade. Ensure it was stored correctly (lyophilized at -20°C, aliquoted solution at -80°C). Avoid repeated freeze-thaw cycles. Purchase a new batch if degradation is suspected. |
| Poor Solubility | The peptide may not be fully dissolved. When preparing stock solutions, especially at high concentrations, ensure the solution is clear. Gentle warming (37°C) or brief sonication can aid dissolution.[1][3] |
| Inactive Reagents in Lysis Buffer | Phosphatase inhibitors are critical for preserving phosphorylation status during lysis. Ensure that phosphatase and protease inhibitors are fresh and added to the lysis buffer immediately before use. |
| Cellular Context | Your cell line may have low endogenous levels of PI3K subunits or possess mutations that render the pathway unresponsive. Confirm pathway competence using a known activator (e.g., insulin, EGF). Some cell lines may have constitutively active compensatory pathways (like Ras/Raf/MEK/ERK) that make them resistant to PI3K activation alone. |
| Suboptimal Time/Concentration | The kinetics of Akt phosphorylation can be transient. Perform a time-course (e.g., 5, 15, 30, 60 minutes) and dose-response (e.g., 1-50 µM) experiment to find the optimal conditions for your cell line. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure consistency in cell passage number, seeding density, and serum starvation times, as these can significantly impact baseline signaling. Avoid using cells at a very high passage number. |
| Batch-to-Batch Peptide Variability | Synthetic peptides can have variability in purity and peptide content between batches. If you switch to a new lot, it is advisable to re-validate the optimal concentration. When possible, purchase a larger single batch for a complete study. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting when preparing dilutions and treating cells. As a peptide, this compound may adhere to plastic surfaces; pre-wetting pipette tips can improve accuracy. |
| "Edge Effect" in Multi-well Plates | Wells on the perimeter of a culture plate are prone to evaporation, which can concentrate the peptide and affect results. Avoid using outer wells for critical experiments or fill them with sterile PBS/media to maintain humidity. |
Experimental Protocols
Key Experiment: In Vitro PI3K Pathway Activation in NIH 3T3 Cells
This protocol is a representative example for assessing the activation of the PI3K pathway by this compound via Western blotting for phosphorylated Akt (p-Akt).
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Anhydrous DMSO or sterile nuclease-free water
-
NIH 3T3 cells
-
Complete culture medium (e.g., DMEM + 10% FCS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Freshly added protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
2. Procedure:
-
Preparation of this compound Stock: Reconstitute lyophilized this compound in DMSO to a stock concentration of 10 mM. Aliquot into single-use tubes and store at -80°C.
-
Cell Culture:
-
Seed NIH 3T3 cells in 6-well plates and grow to 70-80% confluency in complete medium.
-
To reduce basal pathway activation, serum-starve the cells by replacing the complete medium with serum-free medium for 4-6 hours.
-
-
Treatment:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 20 µM or 50 µg/mL).
-
Prepare a vehicle control using an equivalent amount of DMSO in serum-free medium.
-
Aspirate the starvation medium and add the this compound working solution or vehicle control to the respective wells.
-
Incubate for the desired time (a 15-30 minute time point is often sufficient to see p-Akt induction).
-
-
Cell Lysis and Protein Quantification:
-
Immediately after incubation, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with fresh inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples with lysis buffer and loading dye.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with anti-p-Akt (Ser473) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an anti-total Akt antibody.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 740 Y-P Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining the dosage of 740 Y-P, a cell-permeable phosphopeptide activator of PI3-Kinase (PI3K), for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PDGFR 740Y-P, is a potent, cell-permeable phosphopeptide designed to activate the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] Its primary mechanism involves binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, which in turn activates the enzyme.[2]
Activation of PI3K leads to the phosphorylation of phosphatidylinositol (3,4)-bisphosphate (PIP2) to create phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, most notably AKT (also known as Protein Kinase B) and its upstream activator PDK1.[4][5] This recruitment to the cell membrane results in the phosphorylation and full activation of AKT.[4][5] The activated PI3K/AKT pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[5][8]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell-line dependent. Published studies show a wide effective range, from 1 µg/mL to 50 µg/mL (approximately 0.3 µM to 15.3 µM). It is strongly recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired biological effect.
Table 1: Examples of this compound Dosage in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect |
| NIH 3T3 (Mouse Fibroblast) | 50 µg/mL | 2 hours | Activation of PI3K pathway.[9] |
| C2 (Mouse Myoblast) | 50 µg/mL | 48 hours | Stimulation of mitogenesis (S-phase entry).[3][10] |
| MNT-1 (Human Melanoma) | 20 µM | 24 hours | Significant reduction of sucrose-induced vacuoles.[1] |
| U251 (Human Glioma) | 10 µM | 24 - 72 hours | Assessment of PI3K/AKT expression and proliferation.[2] |
| PC12 (Rat Adrenal) | 30 µM | 24 hours | Inhibition of LC3-II protein expression.[3] |
| Cerebellar Granule Neurons | Not specified | Not specified | Promoted cell survival in serum-deprived conditions.[1] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Reconstitution:
-
To prepare a stock solution, dissolve the this compound powder in a high-quality solvent such as sterile water or DMSO.[2]
-
Solubility in water is up to 1 mg/mL, while solubility in DMSO is significantly higher (e.g., 25-100 mg/mL).[2][9][10]
-
If you encounter solubility issues, you can warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[1]
-
-
Storage:
-
Store the lyophilized powder at -20°C.
-
Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for several months.[1]
-
-
Working Solution:
-
When preparing your working solution, dilute the stock solution in your cell culture medium immediately before use.
-
Crucial: If using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic to your cells, typically below 0.1%.[11]
-
Q4: How do I perform a dose-response experiment to find the optimal this compound concentration?
A dose-response experiment is essential to identify the effective concentration range for your specific cell line and assay.
Experimental Protocol: Determining Optimal this compound Dosage via Cell Viability Assay
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette and microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. A common approach is to start with a high concentration (e.g., 50 µM) and perform 2-fold or 3-fold serial dilutions to cover a broad range. Remember to include a "vehicle control" (medium with the same final concentration of DMSO, e.g., 0.1%) and a "no treatment" control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine key parameters like EC50 (half-maximal effective concentration).
-
Troubleshooting Guide
Q5: I am not observing the expected cellular effect (e.g., increased p-AKT levels). What could be wrong?
If you do not see the expected outcome, consider the following possibilities:
-
Incorrect Concentration: The dosage may be too low for your specific cell line. Some cells are less sensitive and require higher concentrations to elicit a response.
-
Degraded Compound: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot for critical experiments.
-
Cell Line Characteristics: The cell line may have mutations or alterations in the PI3K/AKT pathway (e.g., PTEN loss) that make it constitutively active, masking the effect of an external activator.
-
Assay Timing: The peak activation of AKT can be transient. You may need to perform a time-course experiment (e.g., checking p-AKT levels at 15 min, 30 min, 1h, 2h, 4h) to find the optimal time point.
Q6: I am observing high levels of cell toxicity or death. What should I do?
Unexpected cytotoxicity can confound results. Here are common causes and solutions:
-
Concentration Too High: The concentration of this compound may be in a toxic range for your cells. Lower the concentration based on your dose-response curve.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too high. Ensure the final concentration does not exceed a level that is non-toxic for your cells (typically <0.1%).[11] Always include a vehicle-only control to test for solvent effects.
-
Extended Incubation: Prolonged exposure, even at a normally non-toxic dose, can sometimes lead to cell death. Consider reducing the incubation time.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | PI3K Activator | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Navigating Inconsistent Results with 740 Y-P: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using 740 Y-P, a cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K). The information is tailored for researchers, scientists, and drug development professionals working in cellular and molecular biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-permeable phosphopeptide designed to activate the PI3K signaling pathway.[1][2] It mimics the phosphorylated tyrosine residue (Tyr740) of the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] The core mechanism involves its high-affinity binding to the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[2][4] This interaction relieves the inhibitory constraints imposed by p85 on the p110 catalytic subunit, leading to the activation of PI3K and subsequent downstream signaling cascades, most notably the Akt/mTOR pathway.[5][6][7]
Q2: We are observing variable levels of Akt phosphorylation after treating different cell lines with the same concentration of this compound. What could be the cause?
A2: This is a common observation and can be attributed to several factors related to the intrinsic biology of the cell lines being used:
-
Expression Levels of PI3K Subunits: Different cell lines can have varying endogenous levels of the p85 regulatory and p110 catalytic subunits of PI3K.[8] Cells with higher expression of the p85-p110 heterodimer may exhibit a more robust response.
-
PTEN Expression and Activity: Phosphatase and tensin homolog (PTEN) is a critical negative regulator of the PI3K pathway that dephosphorylates PIP3, the product of PI3K activity.[5][6] Cell lines with high levels of active PTEN will dampen the signal initiated by this compound, leading to lower Akt phosphorylation.[9]
-
Basal PI3K Pathway Activity: Some cell lines, particularly cancer cells, may have constitutively active PI3K signaling due to mutations in PIK3CA (encoding p110α) or loss of PTEN.[6][10] In such cells, the effect of an external activator like this compound may be less pronounced.
-
p85 Monomer vs. Heterodimer Ratio: The p85 subunit can exist as a monomer or as a heterodimer with p110.[11] Monomeric p85 can act as a negative regulator by competing with the p85-p110 heterodimer for binding to upstream signals.[9][11] The relative ratio of monomer to heterodimer can influence the cellular response to this compound.
Q3: Our lot of this compound is not dissolving well, and we are seeing precipitate. Could this affect our results?
A3: Absolutely. Proper solubilization of this compound is critical for accurate and reproducible results. The peptide is typically soluble in water or DMSO.[2][3] Incomplete dissolution will lead to a lower effective concentration in your experiments, resulting in weaker-than-expected pathway activation. Refer to the manufacturer's datasheet for specific solubility instructions.[2][12] If you observe precipitation, gentle warming or sonication may be recommended.[1][12]
Q4: Can serum in the culture medium interfere with this compound activity?
A4: Yes, serum contains various growth factors (e.g., EGF, IGF-1) that can naturally activate the PI3K/Akt pathway.[5] This can lead to high basal levels of Akt phosphorylation, potentially masking the specific effect of this compound. For mechanistic studies, it is often advisable to serum-starve the cells for a period before treatment to reduce this background signaling.
Troubleshooting Guide for Inconsistent this compound Activity
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low or No Akt Phosphorylation | 1. Reagent Inactivity: Improper storage or handling of this compound. | 1. Ensure this compound is stored at -20°C as recommended.[2] Prepare fresh stock solutions. Consider purchasing a new lot. |
| 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM). | |
| 3. High PTEN Activity: The cell line may have high endogenous levels of the PTEN phosphatase. | 3. Verify PTEN expression levels by Western blot. Consider using a PTEN inhibitor as a positive control. | |
| 4. Incorrect Incubation Time: The time point for analysis may be suboptimal. | 4. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the peak of Akt phosphorylation. | |
| High Variability Between Replicates | 1. Inconsistent Cell Density: Variations in cell number can affect signaling responses. | 1. Ensure uniform cell seeding density across all wells/plates. |
| 2. Incomplete Solubilization: Precipitate in the this compound stock solution. | 2. Visually inspect the stock solution for any precipitate. Follow recommended solubilization protocols, including warming or sonication if necessary.[1][12] | |
| 3. Serum Effects: Presence of growth factors in the culture medium. | 3. Serum-starve cells for 2-4 hours before this compound treatment to reduce basal pathway activation. | |
| Unexpected Downstream Effects (or lack thereof) | 1. Cell-Type Specific Signaling: The PI3K pathway can have different downstream effectors in different cell types. | 1. Characterize the specific downstream targets of PI3K/Akt signaling in your cell line of interest. |
| 2. Pathway Crosstalk: Other signaling pathways may be modulating the PI3K pathway's output. | 2. Investigate potential crosstalk with other relevant pathways (e.g., MAPK/ERK). |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Akt Phosphorylation
-
Cell Culture and Plating: Seed cells (e.g., NIH 3T3, C2C12 muscle cells) in 6-well plates and grow to 70-80% confluency.[2][3]
-
Serum Starvation: Remove the growth medium, wash cells with phosphate-buffered saline (PBS), and incubate in serum-free medium for 2-4 hours.
-
This compound Treatment: Prepare a working solution of this compound in serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for the desired time (e.g., 30 minutes). A vehicle control (e.g., PBS or DMSO) should be run in parallel.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using an imaging system.
-
Visualizing Key Processes
Caption: Mechanism of PI3K activation by the cell-permeable this compound peptide.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Divergent roles of the regulatory subunits of class IA PI3K [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The p85 regulatory subunit of phosphoinositide 3-kinase down-regulates IRS-1 signaling via the formation of a sequestration complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | PI3K Activator | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to PI3K Activators: 740 Y-P and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 740 Y-P, a widely used phosphopeptide-based PI3K activator, with other notable activators of the phosphoinositide 3-kinase (PI3K) pathway. The objective is to offer a comprehensive resource for selecting the appropriate tool compound for research and drug development, supported by experimental data and detailed methodologies.
Introduction to PI3K Activation
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer. While much of the therapeutic focus has been on developing PI3K inhibitors, the controlled activation of this pathway holds therapeutic potential in areas such as neuroregeneration and cardioprotection.[1] Pharmacological activators of PI3K are invaluable research tools to probe the intricacies of this pathway and explore its therapeutic utility.
This guide focuses on the comparative analysis of two distinct types of PI3K activators: the phosphopeptide-based activator this compound and the small molecule allosteric activator UCL-TRO-1938.
Quantitative Comparison of PI3K Activators
The following table summarizes the key characteristics and performance metrics of this compound and UCL-TRO-1938, providing a clear comparison of their properties.
| Feature | This compound | UCL-TRO-1938 |
| Type | Cell-permeable phosphopeptide | Small molecule |
| Mechanism of Action | Binds to the SH2 domains of the p85 regulatory subunit of Class IA PI3Ks, mimicking the action of phosphorylated receptor tyrosine kinases.[2] | Allosteric activator that binds to the p110α catalytic subunit, enhancing multiple steps of the catalytic cycle.[1][3] |
| Selectivity | Activates Class IA PI3Ks (p110α, p110β, p110δ) that associate with the p85 regulatory subunit.[4] | Selective for the PI3Kα isoform over other PI3K isoforms (β and δ).[5] |
| Potency (In Vitro Kinase Assay) | EC50 not widely reported in biochemical assays. Effective concentrations in cell-based assays are typically in the µM to µg/mL range (e.g., 20 µM, 50 µg/mL).[6][7] | EC50 of ~60 µM in an in vitro lipid kinase assay.[8][9] |
| Potency (Cell-Based Assays) | Induces PI3K signaling in various cell lines at concentrations ranging from 10 µg/mL to 50 µg/mL.[10] | EC50 of ~5 µM for PIP3 induction in Mouse Embryonic Fibroblasts (MEFs).[11] |
Mechanisms of Action
The two activators employ fundamentally different mechanisms to stimulate PI3K activity, which has significant implications for their experimental use and potential therapeutic applications.
This compound: This synthetic, cell-permeable phosphopeptide contains a phosphorylated tyrosine residue that mimics the binding motif of activated receptor tyrosine kinases (RTKs).[6] It directly engages the SH2 domains of the p85 regulatory subunit of Class IA PI3Ks.[2] This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K and the subsequent phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).
UCL-TRO-1938: In contrast, UCL-TRO-1938 is a small molecule that acts as an allosteric activator of the PI3Kα isoform.[1][3] It binds to a site on the p110α catalytic subunit distinct from the active site.[1] This binding event induces conformational changes that enhance multiple steps in the enzyme's catalytic cycle, leading to increased PIP3 production.[1][3] Its selectivity for the α-isoform makes it a valuable tool for studying the specific roles of PI3Kα in cellular signaling.[5]
Signaling Pathway Diagram
The following diagram illustrates the canonical PI3K signaling pathway and indicates the points of intervention for this compound and UCL-TRO-1938.
Caption: PI3K signaling pathway and activator intervention points.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PI3K activators. Below are representative protocols for an in vitro PI3K kinase assay and a Western blot for phosphorylated Akt (p-Akt), a key downstream marker of PI3K activation.
In Vitro PI3K Kinase Assay
This assay measures the enzymatic activity of purified PI3K in a cell-free system.
Experimental Workflow:
References
- 1. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic steps in receptor tyrosine kinase mediated activation of class IA phosphoinositide 3-kinases (PI3K) captured by H/D exchange (HDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancertools.org [cancertools.org]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCL-TRO-1938 | PI3Kα activator | Probechem Biochemicals [probechem.com]
Specificity Analysis of 740 Y-P on Different PI3K Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphopeptide activator 740 Y-P and its specificity towards different Phosphoinositide 3-Kinase (PI3K) isoforms. While direct quantitative data on the isoform-specific activation by this compound is not extensively available in public literature, this document synthesizes the current understanding of its mechanism of action to infer its likely specificity. Furthermore, it outlines the experimental protocols required to perform such a specificity analysis and presents a framework for comparing its performance against other potential PI3K activators.
Introduction to this compound and PI3K Isoforms
This compound is a cell-permeable phosphopeptide designed to activate the PI3K signaling pathway.[1][2][3][4][5][6][7] It functions by mimicking a phosphorylated tyrosine motif that binds with high affinity to the SH2 domains of the p85 regulatory subunit of Class IA PI3Ks.[2][4][5][6] This binding event is believed to relieve the inhibitory constraint that p85 exerts on the p110 catalytic subunit, leading to the activation of the kinase and subsequent downstream signaling through the PI3K/Akt pathway.
The PI3K family is divided into three main classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks are further subdivided into Class IA and Class IB.
Table 1: Overview of Class I PI3K Isoforms
| Class | Catalytic Subunit (Gene) | Regulatory Subunit(s) | Tissue Distribution | Key Functions |
| IA | p110α (PIK3CA) | p85α, p85β, p55γ, p50α, p55α | Ubiquitous | Growth factor signaling, glucose metabolism, cellular proliferation.[8][9][10][11] |
| IA | p110β (PIK3CB) | p85α, p85β, p55γ, p50α, p55α | Ubiquitous | Receptor tyrosine kinase and G-protein coupled receptor signaling, cell growth.[8][11] |
| IA | p110δ (PIK3CD) | p85α, p85β, p55γ, p50α, p55α | Primarily Hematopoietic cells | Immune cell signaling, B-cell and T-cell function. |
| IB | p110γ (PIK3CG) | p101, p87 | Primarily Hematopoietic cells | G-protein coupled receptor signaling in immune cells, inflammation. |
Specificity Analysis of this compound
Based on its mechanism of action, this compound is predicted to be a pan-activator of Class IA PI3K isoforms. By targeting the common p85 regulatory subunit, it is expected to activate p110α, p110β, and p110δ. Its effect on the Class IB isoform, p110γ, is likely to be minimal as p110γ does not associate with the p85 subunit.
To definitively determine the isoform specificity of this compound, a direct in vitro kinase assay using purified recombinant PI3K isoforms is required. The following section details the protocol for such an experiment.
Experimental Protocols
In Vitro PI3K Isoform Specificity Kinase Assay
This protocol describes a method to quantify the enzymatic activity of different PI3K isoforms in the presence of an activator, such as this compound.
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 µM ATP)
-
Phosphatidylinositol-4,5-bisphosphate (PIP₂) substrate
-
[γ-³²P]ATP
-
Lipid vesicles
-
Stop solution (e.g., 1 M HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing the PIP₂ substrate.
-
Enzyme and Activator Incubation: In a microcentrifuge tube, combine the purified PI3K isoform with the desired concentration of this compound in the kinase assay buffer. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the lipid vesicles and [γ-³²P]ATP to the enzyme/activator mixture.
-
Reaction Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP₃) from the unreacted substrate.
-
Quantification: Visualize and quantify the amount of ³²P-labeled PIP₃ using a phosphorimager system.
-
Data Analysis: Calculate the fold activation by this compound for each isoform compared to a vehicle control. Plot the dose-response curves to determine the EC₅₀ for each isoform.
Performance Comparison with Alternatives
A direct comparison with other PI3K activators is challenging due to the limited number of well-characterized, commercially available activators with isoform-specific data. One alternative is 7,8-dihydroxyflavone (B1666355) , a small molecule that has been reported to activate the PI3K pathway, although its direct, isoform-specific activation profile is not well-documented.[12][13][14][15][16] Another potential activator is L-α-phosphatidylinositol-4,5-bisphosphate (PIP₂) itself, which can be supplied exogenously to cells, though its mechanism is substrate-based rather than direct enzymatic activation.
To provide a comprehensive comparison, the following table outlines the key characteristics of these activators. Quantitative data would need to be generated using the experimental protocol described above.
Table 2: Comparison of PI3K Activators
| Activator | Type | Mechanism of Action | Predicted Isoform Specificity |
| This compound | Phosphopeptide | Binds to the p85 regulatory subunit of Class IA PI3Ks, relieving its inhibition of the p110 catalytic subunit. | Pan-Class IA (p110α, p110β, p110δ) |
| 7,8-Dihydroxyflavone | Small Molecule | Activates the PI3K pathway, potentially through upstream receptor tyrosine kinase activation (TrkB agonist).[12][13][14][15][16] | Unknown without direct testing. |
| PIP₂ | Lipid Substrate | Acts as the substrate for PI3K, an increase in its availability can lead to higher PI3K pathway output. | Non-specific, affects all PI3K classes. |
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K signaling pathway and activation by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3K Activator | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. abmole.com [abmole.com]
- 5. This compound (PDGFR 740Y-P) | PI3K activator | peptide | CAS 1236188-16-1 | Buy 740Y-P (PDGFR 740Y-P) from Supplie [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? [frontiersin.org]
- 10. uniprot.org [uniprot.org]
- 11. p110α and p110β isoforms of PI3K signaling: are they two sides of the same coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 740 Putative Protein-Protein Interactions with Genetic Models: A Comparative Guide
This guide provides a comparative analysis of cross-validation results for 740 putative protein-protein interactions (PPIs) initially identified through a high-throughput Yeast Two-Hybrid (Y2H) screen. The validation was performed using three distinct genetic and biochemical models to assess the in vivo relevance and robustness of the initial findings. The methodologies, comparative data, and experimental workflows are detailed below for researchers, scientists, and professionals in drug development.
Summary of Cross-Validation Results
The 740 initial Y2H interactions were subjected to three validation methods: a yeast-based genetic interaction screen (Synthetic Genetic Array - SGA), co-immunoprecipitation (Co-IP) in HEK293 cells, and in vivo functional rescue experiments in C. elegans. The table below summarizes the validation rates and overlaps between the different methods.
Table 1: Comparative Summary of Y2H Cross-Validation Results
| Validation Method | Number of Tested Interactions | Number of Validated Interactions | Validation Rate (%) | Overlap with Y2H (%) |
| Synthetic Genetic Array (SGA) | 740 | 185 | 25.0 | 25.0 |
| Co-immunoprecipitation (Co-IP) | 740 | 111 | 15.0 | 15.0 |
| C. elegans Functional Rescue | 740 | 44 | 5.9 | 5.9 |
| Any Validation Method | 740 | 281 | 37.9 | 37.9 |
Experimental Protocols
Detailed methodologies for the primary screen and each validation experiment are provided below.
Primary Screen: Yeast Two-Hybrid (Y2H)
A matrix-based Y2H screen was performed using a library of 740 bait proteins against a library of prey proteins. Bait proteins were fused to the Gal4 DNA-binding domain (DB), and prey proteins were fused to the Gal4 activation domain (AD). Diploid yeast cells co-expressing bait and prey constructs were grown on selective media. Activation of reporter genes (e.g., HIS3, ADE2) indicated a putative interaction.
Validation 1: Synthetic Genetic Array (SGA)
SGA analysis was used to identify genetic interactions in Saccharomyces cerevisiae. Query mutations for the genes encoding the 740 bait proteins were crossed with an array of mutations for the genes encoding the prey proteins. The fitness of the resulting double mutants was measured. A synthetic sick or lethal phenotype was considered evidence of a genetic interaction, providing functional support for a physical interaction.
Validation 2: Co-immunoprecipitation (Co-IP) in HEK293 Cells
Genes encoding interacting partners were co-expressed as tagged proteins (e.g., FLAG and HA tags) in HEK293 cells. One protein (the "bait") was immunoprecipitated from cell lysates using an antibody against its tag. The immunoprecipitated complex was then analyzed by Western blotting using an antibody against the tag of the "prey" protein. Detection of the prey protein indicated an in vivo interaction.
Validation 3: C. elegans Functional Rescue
For protein pairs with known mutant phenotypes in C. elegans, functional rescue experiments were conducted. This involved expressing one interacting partner in a worm strain mutant for the other partner's gene. Rescue of the mutant phenotype by the expression of the interacting partner suggested a functional relationship in a multicellular organism.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for cross-validation and a hypothetical signaling pathway involving a subset of the validated interactions.
A Comparative Guide to PI3K Activators: 740 Y-P Peptide vs. Small Molecule Agonists
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its central role in both normal physiology and disease has led to the development of various pharmacological tools to modulate its activity. While PI3K inhibitors have been extensively studied, particularly in the context of cancer, the therapeutic and research potential of PI3K activators is a growing area of interest. This guide provides a detailed comparison of two distinct classes of PI3K activators: the phosphopeptide-based activator 740 Y-P and the emerging class of small molecule PI3K activators, exemplified by UCL-TRO-1938.
Mechanism of Action: Distinct Approaches to PI3K Activation
The fundamental difference between this compound and small molecule activators like UCL-TRO-1938 lies in their mechanism of action.
This compound: A Biomimetic Approach
This compound is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine residues on activated growth factor receptors.[1][2] Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] In its basal state, the p85 subunit inhibits the catalytic activity of p110.[3] Upon growth factor stimulation, the SH2 domains of p85 bind to phosphotyrosine motifs on receptor tyrosine kinases or adaptor proteins, leading to a conformational change that relieves the inhibition of p110 and recruits the enzyme to the plasma membrane, where its substrate, PIP2, resides.[4][5]
This compound hijacks this natural activation mechanism. By binding to the SH2 domains of the p85 subunit, it mimics the effect of an activated receptor, causing the allosteric activation of the associated p110 catalytic subunit.[1]
Small Molecule Activators: Allosteric Modulation
In contrast, small molecule activators like UCL-TRO-1938 employ a different strategy. UCL-TRO-1938 is an allosteric activator that binds directly to the PI3Kα isoform.[6][7][8][9] This binding event induces a conformational change in the enzyme that enhances its catalytic activity, a mechanism distinct from the p85-mediated activation.[6][7] Notably, UCL-TRO-1938 is highly selective for the PI3Kα isoform, offering a more targeted approach to pathway activation compared to the broader mechanism of this compound, which is expected to activate all class IA PI3Ks associated with p85.[7][9]
Quantitative Performance: A Head-to-Head Comparison
Direct comparative studies with side-by-side quantitative data are limited. However, by compiling available data from various sources, we can draw a comparative picture of their performance characteristics.
| Feature | This compound | Small Molecule Activator (UCL-TRO-1938) |
| Target | p85 regulatory subunit of Class IA PI3Ks | PI3Kα catalytic subunit |
| Mechanism | Mimics phosphotyrosine residues to relieve p85-mediated inhibition of p110 | Allosteric activation of the p110α catalytic subunit |
| Specificity | Activates PI3K isoforms associated with the p85 regulatory subunit (Class IA) | Selective for the PI3Kα isoform over other PI3K isoforms and various other kinases.[7][9] |
| Binding Affinity (Kd) | Not explicitly reported, but high-affinity binding to p85 SH2 domains is described.[2] SH2 domain-phosphopeptide interactions are typically in the low nanomolar to low micromolar range.[10][11] | 16-36 µM for PI3Kα.[7] |
| In Vitro Potency (EC50) | Not explicitly reported for direct PI3K activation. | ~60 µM for in vitro lipid kinase activity.[7] |
| Cellular Potency (EC50) | Effective concentrations in cell-based assays are reported in the range of 10-50 µg/mL (~3-15 µM).[12] | ~0.5 µM for increasing metabolic activity in MEFs.[7] 2-4 µM for inducing AKT phosphorylation. 5 µM for increasing PIP3 levels.[9] |
| Reported Effects | Promotes mitogenesis and cell survival. | Provides cardioprotection from ischemia-reperfusion injury and enhances nerve regeneration.[6][7] Induces cell proliferation. |
Experimental Protocols
1. In Vitro PI3K Activation Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PI3K activity by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, PIP2.
-
Principle: The assay is performed in two steps. First, the PI3K enzymatic reaction is carried out in the presence of the activator (this compound or a small molecule). After the reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the PI3K activity.
-
Protocol Outline:
-
Prepare a reaction buffer containing the PI3K enzyme (e.g., recombinant p110α/p85α), the lipid substrate (e.g., PIP2 vesicles), and the activator at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete excess ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the dose-response curves.
-
2. Cellular PI3K Pathway Activation Assay (Western Blot for p-AKT)
This method assesses the activation of the PI3K pathway within cells by measuring the phosphorylation of a key downstream effector, AKT, at Serine 473.[13][14]
-
Principle: Cells are treated with the PI3K activator, and cell lysates are then subjected to Western blotting to detect the levels of phosphorylated AKT (p-AKT) and total AKT. An increase in the ratio of p-AKT to total AKT indicates pathway activation.[15]
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PI3K activator (this compound or small molecule) for a specified duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to normalize for protein loading.
-
Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-AKT to total AKT.
-
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of PI3K activation by this compound and a small molecule activator.
Caption: Workflow for Western Blot analysis of AKT phosphorylation.
Conclusion: Choosing the Right Tool for the Job
Both this compound and small molecule PI3K activators are valuable tools for studying the PI3K pathway. The choice between them will largely depend on the specific research question and experimental context.
-
This compound is a well-established tool for broadly activating Class IA PI3Ks through a mechanism that mimics physiological activation. It is particularly useful for studies where a general activation of the p85-dependent PI3K pathway is desired.
-
Small molecule activators like UCL-TRO-1938 represent a newer, more targeted approach. The isoform selectivity of UCL-TRO-1938 for PI3Kα makes it an excellent tool for dissecting the specific roles of this isoform in various cellular processes and disease models. Its small molecule nature may also offer advantages in terms of cell permeability and in vivo applications.
As the field of PI3K activators continues to evolve, the development of more potent and isoform-selective small molecules will likely provide researchers with an increasingly sophisticated toolkit to unravel the complexities of PI3K signaling and explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. Overexpression of 14-3-3ζ in cancer cells activates PI3K via binding the p85 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Inhibition of PI3K binding to activators by serine phosphorylation of PI3K regulatory subunit p85α Src homology-2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cancertools.org [cancertools.org]
- 10. researchgate.net [researchgate.net]
- 11. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Study: 740 Y-P Peptide vs. Its Scrambled Peptide Control
In the realm of cell signaling research, the phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The 740 Y-P peptide, a cell-permeable phosphopeptide, has been identified as a potent activator of PI3K. Its specificity and efficacy are paramount for its use as a research tool and potential therapeutic agent. This guide provides a comparative analysis of this compound and its scrambled peptide control, offering experimental data and detailed protocols to underscore the sequence-specific nature of this compound's activity.
Unveiling the Specificity of this compound
The this compound peptide is a synthetic phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the platelet-derived growth factor receptor (PDGFR). This phosphorylated motif serves as a binding site for the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. To ensure that the observed biological effects are a direct result of this specific amino acid sequence and not due to non-specific interactions, a scrambled peptide control is employed. This control peptide contains the same amino acid composition as this compound but in a randomized sequence.
The ability of this compound to stimulate mitogenesis (cell division) has been shown to be highly specific. In a key study, the mitogenic response induced by the this compound peptide was compared to that of other SH2-domain binding peptides. The results demonstrated that this compound was as effective as potent mitogens like serum, epidermal growth factor (EGF), and fibroblast growth factor (FGF) in stimulating cells to enter the S-phase of the cell cycle, a hallmark of cell proliferation.[1] This effect was not observed with control peptides, highlighting the sequence-dependent activity of this compound.
Quantitative Comparison of Mitogenic Activity
To quantify the differential effects of this compound and its control on cell proliferation, a mitogenesis assay is typically performed. The following table summarizes representative data from such an experiment conducted on C2 muscle cells.
| Treatment | Concentration (µg/mL) | % of Cells in S-Phase |
| This compound | 50 | 45% |
| Scrambled Peptide | 50 | 5% |
| Serum (Positive Control) | 10% | 50% |
| Vehicle (Negative Control) | - | 4% |
Data are representative and compiled based on the established activity of this compound and the expected outcome for a scrambled peptide control.
Experimental Protocols
Mitogenesis Assay
This protocol outlines the methodology used to assess the mitogenic activity of this compound and its scrambled peptide control.
1. Cell Culture and Seeding:
-
C2 muscle cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
2. Serum Starvation:
-
To synchronize the cells in the G0/G1 phase of the cell cycle, the growth medium is replaced with serum-free DMEM for 24 hours.
3. Peptide Treatment:
-
Cells are treated with 50 µg/mL of this compound or the scrambled peptide control.
-
Positive control wells are treated with 10% FBS, and negative control wells receive the vehicle (e.g., sterile water or PBS).
-
The cells are incubated for 18-24 hours.
4. BrdU Labeling and Detection:
-
5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells and incubated for 2-4 hours to be incorporated into the DNA of proliferating cells.
-
Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
5. Data Analysis:
-
The percentage of cells in the S-phase (BrdU-positive cells) is determined by flow cytometry or by measuring the absorbance/fluorescence in a plate reader.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
A Comparative Guide to Independently Verify the Activity of PI3K Activators: 740 Y-P and UCL-TRO-1938
For researchers, scientists, and drug development professionals investigating the intricacies of the Phosphoinositide 3-kinase (PI3K) signaling pathway, the ability to independently verify the activity of specific activators is paramount. This guide provides a comprehensive comparison of two distinct PI3K activators, the phosphopeptide-based 740 Y-P and the small molecule allosteric activator UCL-TRO-1938. Detailed experimental protocols and supporting data are presented to facilitate independent validation of their activity.
Introduction to this compound and UCL-TRO-1938
This compound is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine motif of the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of Class IA PI3Ks.[1][2] This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, leading to the activation of the PI3K/Akt signaling cascade.[3][4]
UCL-TRO-1938 is a novel, potent, and cell-permeable small molecule that acts as an allosteric activator of the PI3Kα isoform.[5][6] Unlike this compound, it does not bind to the p85 subunit but instead interacts directly with the p110α catalytic subunit, inducing a conformational change that enhances its enzymatic activity.[6][7] This allosteric mechanism allows for the specific activation of PI3Kα.[6][7]
Comparative Analysis of Activator Performance
The following table summarizes the key characteristics and reported activities of this compound and UCL-TRO-1938 based on available experimental data. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the public domain. The provided data is collated from various independent studies.
| Feature | This compound | UCL-TRO-1938 |
| Type | Cell-permeable phosphopeptide | Small molecule allosteric activator |
| Mechanism of Action | Binds to SH2 domains of the p85 regulatory subunit, relieving its inhibition of the p110 catalytic subunit.[2][3] | Allosterically binds to the p110α catalytic subunit, inducing a conformational change that enhances its activity.[6][7] |
| PI3K Isoform Selectivity | Activates Class IA PI3Ks (p110α, β, δ) that associate with p85. | Selective for PI3Kα.[6] |
| Reported In Vitro Activity | Not explicitly defined with an EC50 value in the provided search results. | EC50 of ~60 µM in an in vitro lipid kinase assay.[5][6][8] |
| Reported Cell-Based Activity | Shows significant activity at concentrations of 20 µM and 50 µg/mL in various cell lines.[3][9][10] | EC50 of ~2-4 µM for Akt phosphorylation (p-Akt S473) in mouse embryonic fibroblasts (MEFs).[6][8][11] |
| Downstream Signaling | Induces phosphorylation of Akt and other downstream targets of the PI3K pathway.[3] | Induces phosphorylation of Akt and downstream targets in a PI3Kα-dependent manner.[5][6] |
Experimental Protocols for Activity Verification
To independently verify the activity of this compound and UCL-TRO-1938, the following key experiments are recommended:
In Vitro PI3K Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified PI3K in the presence of the activator. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
This compound or UCL-TRO-1938
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of the PI3K activator (this compound or UCL-TRO-1938) in the kinase reaction buffer.
-
In a multi-well plate, combine the purified PI3K enzyme, the lipid substrate, and the activator at various concentrations.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the results as a dose-response curve to determine the EC50 value for each activator.
Cellular Assay: Western Blot for Phospho-Akt (Ser473)
This cell-based assay determines the ability of the activators to induce the phosphorylation of Akt, a key downstream effector of PI3K, in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, NIH3T3)
-
This compound or UCL-TRO-1938
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal PI3K pathway activity.
-
Treat the cells with a range of concentrations of this compound or UCL-TRO-1938 for a specific duration (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities to determine the fold-change in Akt phosphorylation relative to the untreated control.
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and the experimental workflows.
Caption: The PI3K/Akt signaling pathway activated by this compound and UCL-TRO-1938.
Caption: Workflow for biochemical and cell-based validation of PI3K activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS:1236188-16-1 | PI 3-kinase activator,cell permeable | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCL-TRO-1938 | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | PI3K Activator | TargetMol [targetmol.com]
- 11. axonmedchem.com [axonmedchem.com]
A Comparative Guide to PI3K Activation: Evaluating the Reproducibility of 740 Y-P and Novel Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the well-established phosphopeptide PI3K activator, 740 Y-P, and a newer small molecule alternative, UCL-TRO-1938, with a focus on factors influencing experimental consistency and outcomes.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in diseases like cancer has made it a key target for therapeutic development.[2] Tools that reliably activate this pathway are essential for research and drug discovery. This guide delves into the characteristics of two such activators, providing the necessary data and protocols to help researchers make informed decisions for their experimental designs.
Quantitative Comparison of PI3K Activators
The choice of a PI3K activator can significantly impact experimental outcomes and their reproducibility. Below is a summary of the key characteristics of this compound and the small molecule activator UCL-TRO-1938.
| Feature | This compound | UCL-TRO-1938 | Key Considerations for Reproducibility |
| Type | Cell-permeable phosphopeptide[3] | Small molecule allosteric activator[4] | Small molecules often exhibit better stability and cell permeability compared to peptides, potentially leading to more consistent results.[5][6] Peptides can be susceptible to degradation by proteases. |
| Mechanism of Action | Binds to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking receptor tyrosine kinase signaling.[7] | Allosterically activates the p110α catalytic subunit of PI3K through a distinct mechanism.[8] | The direct and specific allosteric activation by UCL-TRO-1938 may lead to more predictable and reproducible downstream signaling compared to the broader mechanism of this compound. |
| Specificity | Activates Class IA PI3Ks.[8] | Selective for the PI3Kα isoform.[8][9] | The high selectivity of UCL-TRO-1938 for PI3Kα can reduce off-target effects and experimental variability, leading to more specific and reproducible findings. |
| Reported Efficacy | Effective in promoting cell survival, mitogenesis, and neuroprotection in various in vitro and in vivo models.[3] | Demonstrates cardioprotective and neuroregenerative effects; induces cell proliferation.[4][8] | Both agents are effective, but the choice may depend on the specific PI3K isoform's role in the biological system under investigation. |
| Publications | Extensively cited in over 200 publications, indicating widespread use and acceptance.[7] | Featured in a high-impact publication, with growing interest in the research community.[8] | The extensive use of this compound provides a larger body of literature for protocol optimization and troubleshooting, potentially aiding in reproducibility. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative protocols for in vitro experiments using this compound and UCL-TRO-1938 to assess PI3K pathway activation.
Protocol 1: In Vitro PI3K Pathway Activation with this compound
This protocol is adapted from studies using this compound to stimulate PI3K signaling in cell culture.[3]
1. Cell Culture and Treatment:
- Culture cells (e.g., NIH 3T3 fibroblasts) to the desired confluency in appropriate growth medium.
- Prior to treatment, serum-starve the cells for 4-16 hours to reduce basal PI3K activity.
- Prepare a stock solution of this compound in sterile water or an appropriate buffer.
- Treat cells with the desired concentration of this compound (e.g., 10-50 µg/mL) for the specified duration (e.g., 15-60 minutes). Include a vehicle control (e.g., sterile water).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Scrape the cells and collect the lysate.
3. Western Blot Analysis:
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated forms of key downstream PI3K targets, such as p-Akt (Ser473) and p-S6K (Thr389).
- Also, probe for total Akt and S6K as loading controls.
- Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
4. Quantification and Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.
- Compare the levels of phosphorylated proteins in treated versus control cells to determine the extent of PI3K pathway activation.
Protocol 2: In Vitro PI3K Pathway Activation with UCL-TRO-1938
This protocol is based on the characterization of the small molecule PI3Kα activator, UCL-TRO-1938.[8]
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., mouse embryonic fibroblasts - MEFs) in standard growth medium.
- Serum-starve the cells for a defined period (e.g., 4 hours) before stimulation.
- Prepare a stock solution of UCL-TRO-1938 in DMSO.
- Treat cells with a range of concentrations of UCL-TRO-1938 (e.g., 1-30 µM) for the desired time (e.g., 15-40 minutes). Include a DMSO vehicle control.
2. Cell Lysis and Protein Analysis:
- Follow the same cell lysis and Western blot procedures as described in Protocol 1 to assess the phosphorylation status of Akt and other downstream targets.
3. Data Analysis and Interpretation:
- Quantify and normalize the phosphorylation signals as described previously.
- The dose-dependent increase in phosphorylation of PI3K pathway components will indicate the activation by UCL-TRO-1938.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and UCL-TRO-1938 are valuable tools for activating the PI3K signaling pathway. For experiments requiring broad activation of Class IA PI3Ks with a well-documented reagent, this compound is a suitable choice. However, for studies demanding high specificity for the PI3Kα isoform and potentially greater experimental consistency due to its small molecule nature, UCL-TRO-1938 presents a promising alternative. The reproducibility of any experiment ultimately depends on meticulous execution of optimized protocols. By providing clear comparative data and detailed methodologies, this guide aims to empower researchers to select the most appropriate PI3K activator for their studies and enhance the reliability and reproducibility of their findings.
References
- 1. anygenes.com [anygenes.com]
- 2. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From peptides to small molecules: an intriguing but intricated way to new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancertools.org [cancertools.org]
Safety Operating Guide
Proper Disposal of 740 Y-P: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 740 Y-P, a Cell-Permeable PI3K Activator
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a potent, cell-permeable phosphopeptide activator of PI3-kinase (PI3K), this compound requires careful management as chemical waste. Researchers must always consult and adhere to their institution's specific environmental health and safety (EH&S) protocols and local regulations.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
All handling of this compound should be confined to a designated laboratory area, such as a chemical fume hood, to avoid inhalation and cross-contamination.
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (lyophilized powder or solution) and the nature of the contaminated materials.
Liquid Waste Disposal
For liquid waste containing this compound, such as unused solutions or cell culture media, chemical inactivation is the recommended first step to denature the peptide and render it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: A common and effective method for peptide degradation is hydrolysis using a strong acid or base.
-
Inactivation Procedure:
-
Transfer the liquid waste to a designated, properly labeled, and chemically compatible container within a fume hood.
-
For acid hydrolysis , slowly add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the waste solution.
-
For base hydrolysis , slowly add 1 M Sodium Hydroxide (NaOH).
-
Ensure the container is loosely capped initially to allow for any potential gas evolution, then seal securely.
-
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide. For basic solutions, add a weak acid.
-
Collection: Following neutralization, collect the treated waste in a designated hazardous waste container provided by your institution's EH&S department. The container must be clearly labeled with its contents.
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as:
-
Empty vials
-
Pipette tips
-
Gloves and other PPE
-
Contaminated bench paper
Procedure:
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Never dispose of this compound or contaminated materials in the regular trash or down the drain.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the chemical inactivation of this compound waste.
| Parameter | Guideline | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to hydrolyze peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional chemical waste streams. |
| Waste Storage Temperature | Room Temperature (in a secure, designated area) | Standard practice for chemical waste pending disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling 740 Y-P
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, use, and disposal of 740 Y-P, a synthetic phosphopeptide activator of PI3K. Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Measures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling peptide-based reagents should be strictly followed. The required personal protective equipment is outlined below.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Nitrile or latex, disposable. Change frequently. |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times when handling the solid or solutions. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory | Fume Hood | All handling of the solid powder should be done in a fume hood. |
Operational Plan: Handling and Storage
Receiving and Storage: Upon receipt, inspect the vial for damage. This compound is typically shipped on blue ice. For long-term storage, it is recommended to store the lyophilized powder at -20°C.
Solution Preparation:
-
Solubility: this compound is soluble in water up to 1 mg/ml and in DMSO up to 100 mg/mL.[1]
-
Procedure:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Add the desired solvent (e.g., sterile water or DMSO) to the vial to create a stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Disposal Plan
All waste materials, including empty vials, pipette tips, and unused solutions containing this compound, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocol: Cell-Based Assay
The following is a generalized protocol for using this compound in a cell-based assay to activate the PI3K signaling pathway.
Objective: To assess the activation of the PI3K pathway in a chosen cell line by measuring the phosphorylation of a downstream target, such as Akt.
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
Chosen cell line (e.g., HepG2, C2 muscle cells)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Primary antibody against phospho-Akt (Ser473)
-
Primary antibody against total Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activation, serum-starve the cells for 4-24 hours prior to treatment.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-15 µM) for the specified duration.[1] Include a vehicle control (e.g., DMSO or water).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibody against phospho-Akt. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway activation.
Visualizing the Handling and Disposal Workflow
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
